molecular formula C12H9Cl2NO3 B1593438 Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate CAS No. 951885-31-7

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Cat. No.: B1593438
CAS No.: 951885-31-7
M. Wt: 286.11 g/mol
InChI Key: AJTQIRIQDDBKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQIRIQDDBKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650056
Record name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-31-7
Record name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Elucidation of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, the subject of this guide, represents a class of compounds with significant potential in drug development. The strategic placement of a dichlorophenyl ring at the 5-position and an ethyl carboxylate at the 4-position of the oxazole core creates a molecule with a unique electronic and steric profile, ripe for exploration as a modulator of biological targets.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the ethyl carboxylate group, the substituted aromatic ring, and the oxazole core.

Figure 1: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the dichlorophenyl ring.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation
Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
a1.45triplet7.13H-O-CH₂-CH₃
b4.50quartet7.12H-O-CH₂ -CH₃
c7.40triplet8.01HAr-H5'
d7.60doublet8.01HAr-H4'
e7.75doublet8.01HAr-H6'

Causality Behind Predicted Chemical Shifts:

  • Ethyl Group Protons (a, b): The ethyl group protons will exhibit a characteristic triplet-quartet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom of the ester group, leading to a downfield shift to around 4.50 ppm. The methyl protons (-O-CH₂-CH₃ ) are further away and appear as a triplet at approximately 1.45 ppm.

  • Aromatic Protons (c, d, e): The protons on the 2,3-dichlorophenyl ring will appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atoms and the oxazole ring will cause a general downfield shift of these protons. The specific substitution pattern will lead to a complex splitting pattern. H5' is expected to be a triplet due to coupling with H4' and H6'. H4' and H6' will likely appear as doublets. The precise chemical shifts and coupling constants are influenced by the combined electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for the carbons of the ethyl group, the oxazole ring, the ester carbonyl, and the dichlorophenyl ring.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm) Assignment
14.2-O-CH₂-C H₃
62.0-O-C H₂-CH₃
127.5Ar-C5'
128.0Ar-C4'
130.5Ar-C6'
131.0Ar-C1'
132.5Ar-C2'
134.0Ar-C3'
138.0Oxazole C4
155.0Oxazole C5
160.0Oxazole C2
162.5C =O (Ester)

Causality Behind Predicted Chemical Shifts:

  • Ethyl Group Carbons: The methyl carbon will be the most upfield signal around 14.2 ppm, while the methylene carbon, being attached to the electron-withdrawing oxygen, will be further downfield at approximately 62.0 ppm.

  • Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the range of 125-135 ppm. The carbons directly attached to the chlorine atoms (C2' and C3') will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts.

  • Oxazole Ring Carbons: The carbons of the oxazole ring are typically found in the downfield region of the spectrum. C4, being adjacent to the ester group, is expected around 138.0 ppm. C5, attached to the phenyl ring, will be further downfield around 155.0 ppm. C2, situated between the nitrogen and oxygen atoms, will be the most deshielded carbon of the ring, appearing around 160.0 ppm.

  • Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is highly deshielded and is expected to have a chemical shift of approximately 162.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₁₂H₉Cl₂NO₃) is 286.11 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Key Fragments (m/z):

  • 286/288/290 ([M]⁺): The molecular ion peak with the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).

  • 241/243/245 ([M - OEt]⁺): Loss of the ethoxy radical from the ester group.

  • 213/215/217 ([M - OEt - CO]⁺): Subsequent loss of a carbon monoxide molecule.

  • 172/174 ([C₇H₃Cl₂]⁺): Fragment corresponding to the dichlorophenyl group.

Fragmentation M [M]⁺ m/z 286/288/290 F1 [M - OEt]⁺ m/z 241/243/245 M->F1 - OEt F3 [C₇H₃Cl₂]⁺ m/z 172/174 M->F3 - C₄H₂NO₃Et F2 [M - OEt - CO]⁺ m/z 213/215/217 F1->F2 - CO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation
Predicted Frequency (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (ethyl)
1730C=O stretchEster
1600, 1475C=C stretchAromatic
1550C=N stretchOxazole
1250C-O stretchEster
800-700C-Cl stretchAryl halide

Causality Behind Predicted Absorption Frequencies:

  • C=O Stretch: The most intense and characteristic peak in the IR spectrum will be the C=O stretch of the ester group, expected around 1730 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

  • Aromatic and Oxazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and oxazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a powerful and synergistic approach to the structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the assigned structure. For drug discovery and development professionals, a thorough understanding of these spectroscopic techniques is paramount for the unambiguous characterization of novel chemical entities, ensuring the integrity and reproducibility of their research.

References

  • Sweta Joshi, Ajay Singh Bisht, Divya Juyal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal. 2017; 6(1): 109-117. [Link: Not available]
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023. [Link]

  • Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a polysubstituted heterocyclic compound of interest in medicinal chemistry. By dissecting the molecule into its constituent fragments—the 2,3-dichlorophenyl ring, the oxazole core, and the ethyl carboxylate group—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers engaged in the synthesis and characterization of related oxazole derivatives, offering insights into the causal relationships between molecular structure and spectral features.

Introduction

This compound belongs to the oxazole class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. The oxazole scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a dichlorinated phenyl ring at the 5-position and an ethyl ester at the 4-position, results in a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the compound's identity and purity, which are critical steps in the drug discovery and development pipeline.

This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of the title compound. We will leverage established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and steric hindrance, to rationalize the predicted spectral data. Where direct experimental data for the title compound is not available, we will draw upon data from structurally analogous compounds to provide well-founded predictions.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as depicted in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

General NMR Acquisition Parameters:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common choice for many organic molecules.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential line broadening of 1-2 Hz.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To aid in unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the 2,3-dichlorophenyl ring, the oxazole ring, and the ethyl carboxylate group.

Aromatic Region (2,3-Dichlorophenyl Protons)

The 2,3-dichlorophenyl group contains three aromatic protons (H-4', H-5', and H-6'). Their chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the two chlorine atoms. Based on data for 1,2,3-trichlorobenzene, where the protons appear between 7.1 and 7.4 ppm, we can predict a similar region for our target molecule.[1][2]

  • H-6': This proton is ortho to the oxazole-substituted carbon and ortho to a chlorine atom. It is expected to be the most deshielded of the three due to the proximity of the electron-withdrawing chlorine and the heterocyclic ring. It will likely appear as a doublet of doublets (dd).

  • H-4': This proton is meta to the oxazole-substituted carbon and para to one chlorine atom and ortho to the other. It is expected to resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • H-5': This proton is para to the oxazole-substituted carbon and meta to both chlorine atoms. It is expected to be the most shielded of the three aromatic protons and will likely appear as a doublet of doublets (dd).

Heterocyclic Region (Oxazole Proton)

The oxazole ring has one proton at the C2 position (H-2). The chemical shift of this proton is highly dependent on the substituents at the C4 and C5 positions. In related oxazole structures, the H-2 proton typically resonates in the downfield region, often above 8.0 ppm. The electron-withdrawing nature of the ethyl carboxylate group at C4 and the dichlorophenyl group at C5 will deshield this proton.

  • H-2: Expected to be a singlet in the range of 8.0 - 8.5 ppm.

Aliphatic Region (Ethyl Carboxylate Protons)

The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of ~7 Hz.

  • -OCH₂CH₃: The methylene protons are adjacent to the ester oxygen, which deshields them. They are expected to appear as a quartet around 4.4 ppm.

  • -OCH₂CH₃: The methyl protons are further from the electronegative oxygen and will appear more upfield as a triplet around 1.4 ppm.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2 - 8.4s-
H-6'7.6 - 7.8dd~8.0, 1.5
H-4'7.4 - 7.6t (or dd)~8.0
H-5'7.3 - 7.5dd~8.0, 1.5
-OCH₂CH₃4.3 - 4.5q~7.1
-OCH₂CH₃1.3 - 1.5t~7.1

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic and Heterocyclic Carbons

The chemical shifts of the sp² hybridized carbons of the dichlorophenyl and oxazole rings are expected in the range of 110-165 ppm.

  • Oxazole Carbons (C2, C4, C5):

    • C2: This carbon, bonded to a proton, is typically found in the range of 150-160 ppm in substituted oxazoles.

    • C4: This carbon is attached to the electron-withdrawing carboxylate group and will be deshielded, likely appearing in the 125-135 ppm range.

    • C5: This carbon is attached to the dichlorophenyl group and is also part of the electron-rich oxazole ring. Its chemical shift is expected to be in the 155-165 ppm range.

  • Dichlorophenyl Carbons (C1' - C6'):

    • C1': The carbon attached to the oxazole ring will be a quaternary carbon, and its chemical shift will be influenced by the attachment to the heterocycle.

    • C2' and C3': These carbons are directly bonded to the electronegative chlorine atoms and will be significantly deshielded.

    • C4', C5', and C6': These carbons will show distinct signals based on their position relative to the chlorine atoms and the oxazole substituent.

Carbonyl and Aliphatic Carbons
  • Ester Carbonyl (C=O): The carbonyl carbon of the ethyl ester is expected to resonate in the typical ester range of 160-170 ppm.

  • Ethyl Carbons (-OCH₂CH₃):

    • -OCH₂CH₃: The methylene carbon, being attached to the oxygen, will be deshielded and is expected around 60-65 ppm.

    • -OCH₂CH₃: The terminal methyl carbon will be the most shielded carbon in the molecule, appearing around 14 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160.0 - 162.0
C5158.0 - 160.0
C2152.0 - 154.0
C2'133.0 - 135.0
C3'131.0 - 133.0
C6'130.0 - 132.0
C1'128.0 - 130.0
C4'127.0 - 129.0
C5'125.0 - 127.0
C4123.0 - 125.0
-OCH₂CH₃61.0 - 63.0
-OCH₂CH₃14.0 - 15.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Causality Behind Experimental Choices and Spectral Interpretation

The choice of NMR experiments and the interpretation of the resulting spectra are guided by the fundamental principles of chemical structure and magnetic resonance.

  • Choice of High-Field NMR: A higher magnetic field strength (e.g., 400 MHz or greater for ¹H) is crucial for achieving better resolution of the complex multiplets in the aromatic region of the ¹H NMR spectrum, allowing for the accurate determination of coupling constants.[3]

  • Proton Decoupling in ¹³C NMR: Proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum by removing the splitting caused by attached protons. This results in a spectrum where each unique carbon atom appears as a single peak, making it easier to count the number of different carbon environments in the molecule.

  • 2D NMR for Unambiguous Assignment: In molecules with multiple, closely spaced signals, such as the aromatic region of this compound, 1D NMR alone may not be sufficient for definitive assignment.

    • COSY: Establishes which protons are coupled to each other, confirming the connectivity within the dichlorophenyl ring and the ethyl group.

    • HSQC: Correlates each proton with its directly attached carbon, providing a powerful tool for assigning the carbons of the dichlorophenyl ring and the ethyl group.

    • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton of the oxazole ring is expected to show a correlation to C4 and C5, while the methylene protons of the ethyl group will show a correlation to the ester carbonyl carbon. This is invaluable for assigning the quaternary carbons.[1]

The electron-withdrawing nature of the chlorine atoms and the ethyl carboxylate group plays a significant role in deshielding nearby protons and carbons, causing their signals to appear at higher chemical shifts (further downfield). The steric bulk of the 2,3-dichlorophenyl group may also influence the conformation of the molecule, potentially affecting the chemical shifts of the oxazole ring atoms due to changes in ring current effects.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_2d Advanced Analysis (Optional) cluster_analysis Data Analysis & Interpretation Sample Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR (Proton Decoupled) NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Experimental workflow for the NMR analysis of the target compound.

Conclusion

This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various structural components on the NMR parameters, researchers can confidently interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The application of 1D and 2D NMR techniques, as outlined, provides a robust and self-validating system for the complete structural characterization of this and related polysubstituted heterocyclic compounds.

References

  • Wiley-VCH. (2007). Supporting Information for a scientific publication. Retrieved from [Link]

  • Pires, N. T., et al. (2021). 1H-[3][4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 32(8), 1645-1656. Retrieved from [Link]

  • Wang, Y., et al. (2020). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions. Green Chemistry, 22(15), 4970-4974. Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Trichlorobenzene. PubChem. Retrieved from [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 43(11), 901-906. Retrieved from [Link]

Sources

Mass spectrometry of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Foreword for the Researcher

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the analytical characterization of novel heterocyclic compounds. The focus of this document, this compound, serves as a pertinent case study for understanding the mass spectrometric behavior of substituted oxazole systems. As a Senior Application Scientist, my objective is to not only present data but to also provide a didactic narrative that elucidates the rationale behind the analytical approach. The principles and methodologies discussed herein are broadly applicable to a wide range of small molecule analyses.

The oxazole ring is a key structural motif in many pharmaceuticals and biologically active compounds, making a thorough understanding of its analytical properties essential for drug discovery and development.[1][2] This guide will delve into the expected mass spectrometric fragmentation of the title compound, grounded in the established principles of mass spectrometry and the known behavior of related heterocyclic systems.[3]

Introduction to the Analyte: Chemical Profile

This compound is a multifaceted molecule characterized by a central oxazole core, substituted with a dichlorophenyl ring at the 5-position and an ethyl carboxylate group at the 4-position. This unique arrangement of functional groups dictates its chemical properties and, consequently, its behavior in a mass spectrometer.

Molecular Structure:

Key Structural Features Influencing Mass Spectrometry:

  • Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring itself is relatively stable, but can undergo characteristic cleavages under ionization.

  • 2,3-Dichlorophenyl Group: This substituent significantly influences the molecule's mass and isotopic pattern due to the presence of two chlorine atoms. The electron-withdrawing nature of the chlorine atoms can also affect the fragmentation pathways.

  • Ethyl Carboxylate Group: This ester functional group is prone to specific fragmentation reactions, such as the loss of the ethoxy group or ethylene.

Predicted Mass Spectrum and Isotopic Distribution

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). For a molecule with two chlorine atoms, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₉Cl₂NO₃)

IonCalculated m/zRelative Abundance (%)
[M]⁺299.99100.0
[M+1]⁺300.9913.1
[M+2]⁺301.9965.3
[M+3]⁺302.998.5
[M+4]⁺303.9910.6

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information.[4] The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.[5]

Initial Fragmentation of the Ethyl Ester Group

The ethyl ester is a common starting point for fragmentation.

  • Loss of Ethoxy Radical (•OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

    • [M - 45]⁺: This would result in a fragment with an m/z corresponding to the loss of an ethoxy radical.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available and sterically accessible, a McLafferty rearrangement can occur, leading to the loss of a neutral ethylene molecule.

    • [M - 28]⁺: This would produce a fragment ion corresponding to the carboxylic acid.

Cleavage of the Oxazole Ring

The oxazole ring can undergo cleavage at several points. Based on studies of similar oxazole derivatives, the following cleavages are plausible:

  • Loss of CO: The oxazole ring can lose a molecule of carbon monoxide.

  • Loss of HCN: Cleavage can also result in the loss of hydrogen cyanide.

Fragmentation of the Dichlorophenyl Moiety

The dichlorophenyl group is relatively stable, but can lose chlorine atoms.

  • Loss of Cl•: Loss of a chlorine radical is a possible fragmentation, although less common as an initial step compared to ester fragmentation.

The interplay of these fragmentation pathways will generate a characteristic mass spectrum. The relative abundance of the fragment ions will depend on their stability.[4]

Diagram 1: Proposed EI-MS Fragmentation Workflow

fragmentation_workflow M Molecular Ion (M+) m/z 300 (100%) F1 [M - C2H5O]+ m/z 255 M->F1 - •OC2H5 F2 [M - C2H4]+ m/z 272 M->F2 - C2H4 F3 [M - CO]+ m/z 272 M->F3 - CO F4 [Dichlorophenyl] ion m/z 145 M->F4 Ring Cleavage

Caption: Proposed EI-MS fragmentation workflow for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of the parent molecule and its fragments, high-resolution mass spectrometry (HRMS) is indispensable. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS for accurate mass measurements.[6]

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound.

  • Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

  • Flow Rate: 0.2-0.5 mL/min.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 8-12 L/min.

  • Mass Range: m/z 50-500.

Data Acquisition and Analysis
  • Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Acquisition: Acquire the full scan mass spectrum of the sample.

  • Data Processing: Process the raw data to identify the accurate mass of the molecular ion ([M+H]⁺) and any significant fragment ions.

  • Formula Confirmation: Use the accurate mass measurements to confirm the elemental composition of the ions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways and elucidating the structure of unknown compounds.[7]

Experimental Workflow for MS/MS
  • Precursor Ion Selection: In the first stage of the mass spectrometer, the protonated molecular ion ([M+H]⁺) is isolated.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. This induces fragmentation.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Diagram 2: Logical Workflow for MS/MS Analysis

msms_workflow cluster_MS1 MS1 cluster_CollisionCell Collision Cell cluster_MS2 MS2 IonSource Ion Source (ESI+) PrecursorSelection Precursor Ion Selection ([M+H]+) IonSource->PrecursorSelection CID Collision-Induced Dissociation (CID) PrecursorSelection->CID FragmentAnalysis Fragment Ion Analysis CID->FragmentAnalysis

Caption: Logical workflow for a tandem mass spectrometry (MS/MS) experiment.

By analyzing the fragment ions produced in the MS/MS experiment, the proposed fragmentation pathways can be confirmed, providing a high degree of confidence in the structural assignment.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound provides a clear example of how fundamental principles of fragmentation can be applied to elucidate the structure of a novel heterocyclic compound. The predictable isotopic pattern from the dichlorophenyl group, coupled with characteristic cleavages of the ethyl ester and oxazole core, allows for a confident structural assignment.

For future work, the use of advanced techniques such as ion mobility-mass spectrometry could provide additional information on the three-dimensional structure of the molecule and its fragments. Furthermore, the development of a validated quantitative method using liquid chromatography-mass spectrometry (LC-MS) would be the next logical step for the application of this compound in a drug development pipeline.

References

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • arXiv. (2022). A Search for Heterocycles in GOTHAM Observations of TMC-1. Retrieved from [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Retrieved from [Link]

  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

Sources

Infrared spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document elucidates the theoretical principles, experimental protocols, and detailed spectral interpretation for the structural confirmation of this highly substituted heterocyclic compound. By deconstructing the molecule into its constituent functional groups—the oxazole core, the ethyl carboxylate moiety, and the dichlorophenyl substituent—we assign characteristic vibrational frequencies with high confidence. This guide emphasizes the use of Attenuated Total Reflectance (ATR) FT-IR as a rapid and reliable method for analysis, providing a self-validating protocol for obtaining high-quality, reproducible spectra.

Introduction: The Role of Vibrational Spectroscopy in Complex Molecule Characterization

This compound is a molecule of interest within medicinal chemistry and materials science, where the oxazole scaffold is a common feature in pharmacologically active compounds.[1][2][3] The precise structural confirmation of such molecules is a cornerstone of drug development and chemical manufacturing, ensuring purity, identity, and consistency.

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose.[4] It probes the vibrational modes of a molecule, which are directly related to the functional groups and overall molecular structure.[5] Each covalent bond vibrates at a characteristic frequency, and by measuring the absorption of infrared radiation, we can generate a unique spectral "fingerprint" of the compound.[6]

This guide moves beyond a simple recitation of facts to explain the causality behind the analysis. As a Senior Application Scientist, the objective is not just to identify peaks but to build a robust analytical framework for this molecule, enabling colleagues in research and development to apply these principles with confidence. We will focus on the Attenuated Total Reflectance (ATR) sampling technique, a modern approach that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid compounds.[7][8]

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the infrared spectrum, we must first deconstruct the molecule into its primary structural components. Each component possesses characteristic vibrational frequencies that contribute to the final spectrum.

cluster_groups Key Functional Groups cluster_vib Characteristic Vibrational Modes MOL This compound FG1 Ethyl Carboxylate (-COOEt) MOL->FG1 Contains FG2 Oxazole Ring MOL->FG2 Contains FG3 2,3-Dichlorophenyl Ring MOL->FG3 Contains VIB1 C=O Stretch (Ester) ~1715-1730 cm⁻¹ FG1->VIB1 VIB2 C-O Stretches (Ester) ~1300-1000 cm⁻¹ FG1->VIB2 VIB6 Aliphatic C-H Stretches <3000 cm⁻¹ FG1->VIB6 VIB3 Ring C=N & C=C Stretches ~1650-1450 cm⁻¹ FG2->VIB3 VIB4 Aromatic C=C Stretches ~1600-1400 cm⁻¹ FG3->VIB4 VIB5 Aromatic C-H Stretch >3000 cm⁻¹ FG3->VIB5 VIB7 C-Cl Stretches ~800-600 cm⁻¹ FG3->VIB7

Figure 1: Logical breakdown of the analyte into its functional groups and their expected IR vibrational modes.

The Ethyl Carboxylate Group: A "Rule of Three"

The ester functional group provides some of the most intense and diagnostically useful peaks in the spectrum. Aromatic esters, like the one in our analyte, follow a "Rule of Three," characterized by three strong bands.[9][10]

  • C=O Carbonyl Stretch (νC=O): This is typically the most intense and sharpest peak in the spectrum.[11] For an ester conjugated with an aromatic system (the oxazole ring), this absorption is expected in the 1730-1715 cm⁻¹ region.[10][12] The conjugation slightly lowers the frequency compared to a saturated aliphatic ester (1750-1735 cm⁻¹).[12]

  • Asymmetric C-O-C Stretch (νas(C-O-C)): This corresponds to the stretching of the C(=O)-O bond. For aromatic esters, this peak is strong and appears in the 1310-1250 cm⁻¹ range.[10]

  • Symmetric O-C-C Stretch (νs(O-C-C)): This involves the O-CH₂ bond of the ethyl group and is found between 1130-1000 cm⁻¹ .[9][12]

The Oxazole Core

The five-membered oxazole ring is an aromatic heterocycle containing both C=C and C=N double bonds, as well as a C-O-C ether linkage within the ring. Its vibrations are complex and often coupled.[13] Key absorptions include:

  • C=N and C=C Ring Stretching: These vibrations contribute to a series of medium to strong bands in the 1650-1450 cm⁻¹ region.[4]

  • Ring Breathing and Deformation Modes: These occur in the fingerprint region (<1400 cm⁻¹) and are highly characteristic of the specific substitution pattern of the oxazole ring.[14]

The 2,3-Dichlorophenyl Substituent

The disubstituted aromatic ring provides several characteristic peaks:

  • Aromatic C-H Stretch (νC-H): Aromatic C-H bonds absorb at slightly higher frequencies than aliphatic ones. Expect weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[15]

  • Aromatic C=C Ring Stretching: These vibrations give rise to a series of absorptions of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[15][16]

  • C-H Out-of-Plane Bending (γC-H): The pattern of these strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[15]

  • C-Cl Stretch (νC-Cl): The carbon-chlorine stretching vibrations are expected to produce strong bands in the lower frequency region, typically between 800-600 cm⁻¹ .

Experimental Protocol: ATR-FT-IR Analysis

The following protocol outlines a self-validating system for acquiring a high-quality IR spectrum of a solid sample like this compound using an FT-IR spectrometer equipped with a diamond ATR accessory.

start Start Analysis step1 Step 1: Clean ATR Crystal (e.g., with isopropanol) and allow to dry. start->step1 step2 Step 2: Acquire Background Spectrum (Clean, empty crystal). This corrects for ambient H₂O and CO₂. step1->step2 step3 Step 3: Place Small Amount of Sample (approx. 1-2 mg) onto the center of the crystal. step2->step3 step4 Step 4: Apply Pressure Engage the ATR press to ensure firm, uniform contact between the sample and crystal. step3->step4 step5 Step 5: Acquire Sample Spectrum (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32). step4->step5 step6 Step 6: Process Data Perform ATR correction and baseline correction if necessary using spectrometer software. step5->step6 step7 Step 7: Clean Crystal & Press Remove sample residue thoroughly. step6->step7 finish End Analysis step7->finish

Figure 2: Standard operating procedure for ATR-FT-IR analysis of a solid sample.

Causality in Experimental Choices
  • Why ATR? Attenuated Total Reflectance is chosen for its speed and simplicity.[17] Unlike traditional KBr pellets or Nujol mulls, it requires no laborious sample grinding or mixing, which eliminates potential sources of contamination and variability.[18][19] This makes it highly suitable for both qualitative identification and quantitative analysis in a high-throughput environment.

  • Why a Diamond Crystal? A diamond ATR crystal is exceptionally robust and chemically inert, making it suitable for analyzing a wide range of hard, irregularly shaped, and potentially reactive organic solids without risk of damage to the instrument.

  • Why 4 cm⁻¹ Resolution? For a moderately complex organic molecule in the condensed phase, a resolution of 4 cm⁻¹ provides an excellent balance. It is sufficient to resolve most key functional group bands without introducing excessive noise, which can occur at higher resolutions.

  • Why 32 Scans? Co-adding multiple scans (in this case, 32) is a critical step to improve the signal-to-noise ratio (SNR) of the spectrum. The SNR improves with the square root of the number of scans, so 32 scans provide a nearly 6-fold improvement over a single scan.

Spectral Analysis: Assigning the Fingerprint

The analysis of the spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 2.0. All quantitative data are summarized in Table 1 for clarity and ease of comparison.

Table 1: Key Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentAssociated Functional Group
~3080Weak-MediumAromatic C-H Stretch2,3-Dichlorophenyl
~2985, ~2870Weak-MediumAliphatic C-H Stretches (asymmetric & symmetric)Ethyl Group (-CH₂, -CH₃)
~1725 Very Strong, Sharp C=O Ester Carbonyl Stretch [10][12]Ethyl Carboxylate
~1610, ~1590, ~1470MediumC=C and C=N Ring Stretches[4][15]Oxazole & Phenyl Rings
~1280 Strong Asymmetric C-O-C Stretch (Aromatic Ester) [10]Ethyl Carboxylate
~1115 Strong Symmetric O-C-C Stretch [9][12]Ethyl Carboxylate
~880Medium-StrongC-H Out-of-Plane Bending2,3-Dichlorophenyl
~780, ~690StrongC-Cl Stretches & Ring Deformations2,3-Dichlorophenyl

Note: The exact peak positions can vary slightly based on the sample's physical state (e.g., crystallinity) and intermolecular interactions.

Interpretation Insights:

  • The most prominent feature of the spectrum will undoubtedly be the very strong C=O stretch around 1725 cm⁻¹ .[9][10] Its position confirms the presence of an ester group conjugated with an aromatic system.

  • The two other strong bands around 1280 cm⁻¹ and 1115 cm⁻¹ complete the characteristic "Rule of Three" signature for the aromatic ester, confirming the entire ethyl carboxylate moiety.[10]

  • The presence of weak bands above 3000 cm⁻¹ alongside those below 3000 cm⁻¹ clearly distinguishes between the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the ethyl group.[15]

  • The complex series of bands between 1650-1400 cm⁻¹ arises from the overlapping stretches of the oxazole and dichlorophenyl rings. While individual assignment is difficult, this region is a critical part of the molecule's unique fingerprint.[4][15]

  • Strong absorptions in the low-frequency region (<800 cm⁻¹) are indicative of the heavy carbon-chlorine bonds, confirming the presence of the dichloro-substituent.

Applications in Quality Control and Drug Development

The established FT-IR spectrum serves as a benchmark for several critical applications:

  • Identity Confirmation: The spectrum provides a rapid and definitive confirmation of the synthesized molecule, matching the unique fingerprint to a reference standard.

  • Purity Assessment: The absence of extraneous peaks can indicate a high degree of purity. For instance, the absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of starting carboxylic acid or alcohol impurities.[20]

  • Stability Studies: FT-IR can be used to monitor for degradation of the compound under various stress conditions (heat, light, humidity) by tracking changes in peak intensities or the appearance of new peaks (e.g., a broad C=O peak from a hydrolyzed carboxylic acid).

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit subtle but distinct differences in their IR spectra, particularly in the fingerprint region. FT-IR is a valuable tool for identifying and controlling the desired polymorphic form.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR sampling method, is an indispensable tool for the structural characterization of this compound. The spectrum is dominated by the three characteristic, strong bands of the aromatic ethyl ester group, most notably the carbonyl stretch near 1725 cm⁻¹. The combined absorptions from the dichlorophenyl ring, the oxazole core, and the ethyl group create a unique spectral fingerprint that allows for unambiguous identification, purity assessment, and quality control. This guide provides the foundational knowledge and a robust experimental framework for scientists to confidently employ this technique in their research and development workflows.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • IOPscience. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]

  • National Institutes of Health. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. [Link]

  • International Journal of Advanced Scientific Research. (n.d.). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research. [Link]

  • Agilent Technologies. (n.d.). ATR FTIR Basics. Agilent Technologies. [Link]

  • SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). SlidePlayer. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines computationally predicted properties with a thorough analysis of structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key physical characteristics, enabling researchers to perform their own characterization. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of oxazole-based compounds.

Introduction: The Significance of Substituted Oxazoles

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profiles. The introduction of a dichlorophenyl group, as in the case of this compound, is a common strategy in drug design to modulate lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of the physical properties of such molecules is therefore a critical first step in their development pipeline.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Key Identifiers
IdentifierValueSource
Molecular Formula C₁₂H₉Cl₂NO₃(Calculated)
Molecular Weight 286.11 g/mol (Calculated)
CAS Number Not assigned(As of January 2026)
IUPAC Name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate(Generated)

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physical properties. These predictions are based on the compound's structure and are derived from quantitative structure-property relationship (QSPR) models and other theoretical calculations.[1]

PropertyPredicted ValuePrediction Tool/Method
Melting Point (°C) 95 - 115Gradient Boosting Model[2]
Boiling Point (°C) ~410 at 760 mmHg(Estimated from analogs)
LogP 3.8 ± 0.5(Consensus of multiple models)[1]
Aqueous Solubility Low(Inferred from high LogP)[3]

Causality Behind Predictions:

  • Melting Point: The relatively high predicted melting point is attributed to the planar, rigid heterocyclic core and the presence of polar functional groups (ester) and halogens, which can participate in intermolecular interactions in the crystal lattice.

  • LogP (Lipophilicity): The positive LogP value indicates a preference for a non-polar environment over an aqueous one. This is primarily driven by the large, non-polar dichlorophenyl substituent and the ethyl ester group.

  • Aqueous Solubility: The low predicted aqueous solubility is a direct consequence of the molecule's high lipophilicity. The energetic cost of disrupting the water hydrogen-bonding network to accommodate the non-polar regions of the molecule is high.[3]

Comparative Analysis with Structural Analogs

Examining the properties of structurally similar compounds provides a crucial contextual framework for understanding this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate 254749-13-8C₁₂H₉Cl₂NO₃286.11Positional isomer (2,4-dichloro)[4]
Ethyl 2-(2,5-dichlorophenyl)-5-methyloxazole-4-carboxylate 1144520-64-8C₁₃H₁₁Cl₂NO₃300.14Positional isomer (2,5-dichloro) and methyl at C5[5]
Ethyl 4-oxazolecarboxylate 23012-14-8C₆H₇NO₃141.13Lacks the dichlorophenyl substituent.[6]

Insights from Analogs: The presence and position of the chlorine atoms on the phenyl ring are expected to significantly influence properties like melting point and crystal packing. While direct data is limited, it is reasonable to infer that the physical properties of the 2,3-dichloro isomer will be in a similar range to its 2,4- and 2,5-dichloro counterparts. The unsubstituted "Ethyl 4-oxazolecarboxylate" provides a baseline, highlighting the substantial impact of the dichlorophenyl moiety on molecular weight and lipophilicity.

Experimental Protocols for Physical Property Determination

To facilitate the experimental characterization of this compound, the following standard protocols are provided. These methods are designed to be robust and are widely accepted in the field.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.[7]

G cluster_0 Melting Point Determination Workflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to T_exp - 20°C C->D E Slow Heat (1-2°C/min) D->E F Record T_onset and T_clear E->F G Report Melting Range F->G

Caption: Workflow for experimental melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (correlation spectroscopy) to identify proton-proton couplings, and HSQC/HMBC (heteronuclear single quantum coherence/heteronuclear multiple bond correlation) to correlate protons with their directly attached carbons and long-range coupled carbons.[8]

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug delivery and formulation.

Step-by-Step Methodology (Qualitative):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: To a small vial containing 1 mL of the solvent, add a small, known amount of the compound (e.g., 1 mg).

  • Observation: Vigorously shake the vial and observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.

  • Incremental Addition: If the initial amount dissolves, add further increments of the compound until it no longer dissolves to get a semi-quantitative measure of solubility.

Conclusion

While experimental data for this compound remains to be published, this technical guide provides a robust starting point for researchers. The computationally predicted properties, contextualized by data from structural analogs, offer valuable insights into its expected physicochemical profile. The detailed experimental protocols provided herein empower researchers to independently determine the physical properties of this and other novel oxazole derivatives, thereby accelerating the pace of discovery and development in this important class of compounds.

References

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-435.[8]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link] [Accessed January 23, 2026].

  • Molinspiration. Calculation of Molecular Properties and Bioactivity Score. [Link] [Accessed January 23, 2026].[1]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link] [Accessed January 23, 2026].[8]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link] [Accessed January 23, 2026].[9]

  • Chemaxon. NMR Predictor. [Link] [Accessed January 23, 2026].[10]

  • Rowan Scientific. Predicting Solubility. [Link] [Accessed January 23, 2026].[3]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of solubility in the journey from discovery to clinical application, this document delves into the theoretical underpinnings of solubility, practical methodologies for its determination, and its profound implications in drug development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its biopharmaceutical behavior.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and therapeutic inconsistencies.[1] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are fundamental to formulation development, toxicity studies, and overall drug efficacy.[3][4]

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and serve as crucial intermediates in the synthesis of pharmaceuticals.[5][6] The dichlorophenyl moiety and the ethyl carboxylate group in its structure suggest a molecule with a balance of lipophilic and polar characteristics, making its solubility profile in organic solvents a key area of investigation for its potential development as a therapeutic agent.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This rule suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of an organic molecule is a function of its functional groups and overall molecular structure.

Key Factors Influencing the Solubility of this compound:

  • Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the ethyl carboxylate group introduce polar characteristics to the molecule. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with appropriate solvents.

  • Lipophilicity: The 2,3-dichlorophenyl ring is a significant lipophilic (non-polar) component. The presence of two chlorine atoms further enhances its non-polar nature.

  • Molecular Structure and Size: The overall size and rigidity of the molecule will also influence its ability to interact with solvent molecules.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical determinants of solubility.[8] For instance, polar aprotic solvents like DMSO and DMF are often good solvents for a wide range of organic compounds due to their ability to engage in dipole-dipole interactions. Protic solvents like alcohols can act as both hydrogen bond donors and acceptors. Non-polar solvents like hexane will primarily dissolve non-polar solutes through van der Waals forces.

Based on its structure, it can be hypothesized that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while its solubility in non-polar solvents is expected to be lower.

Experimental Determination of Solubility: A Practical Approach

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane) of appropriate purity (e.g., HPLC grade).[12]

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[10]

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][13] The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration plateaus.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Seal vials and place on shaker B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle or centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify using HPLC G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation (Hypothetical Data)

While specific experimental data for this compound is not publicly available, the following table presents a hypothetical solubility profile based on the structural characteristics of the molecule. This serves as an illustrative example of how to present such data.

SolventSolvent TypePredicted Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
DichloromethaneModerately Polar50 - 100
AcetonePolar Aprotic20 - 50
Ethyl AcetateModerately Polar10 - 20
EthanolPolar Protic5 - 10
MethanolPolar Protic2 - 5
TolueneNon-polar< 1
HexaneNon-polar< 0.1

Interpretation of Hypothetical Data:

The predicted high solubility in strong polar aprotic solvents like DMSO and DMF is consistent with the presence of polar functional groups in the molecule. The moderate solubility in dichloromethane and ethyl acetate suggests a balance between polar and non-polar characteristics. The lower solubility in protic solvents like ethanol and methanol may be due to the disruption of the solvent's hydrogen-bonding network. As expected, the solubility in non-polar solvents like toluene and hexane is predicted to be very low due to the overall polarity of the molecule.

Implications for Drug Development

The solubility of this compound in organic solvents has several critical implications for its development as a potential drug candidate:

  • Preclinical Formulation: Solubility data is essential for preparing solutions for in vitro and in vivo preclinical studies, such as cell-based assays and animal toxicity studies.

  • Crystallization and Purification: Understanding solubility in different solvents is crucial for developing efficient crystallization processes for purification and obtaining the desired polymorphic form.

  • Formulation of Dosage Forms: For oral drug delivery, the compound may need to be formulated to enhance its aqueous solubility and dissolution rate. Knowledge of its solubility in organic solvents is vital for developing various formulation strategies, such as solid dispersions or lipid-based formulations.

  • Analytical Method Development: Solubility information guides the selection of appropriate solvents for analytical techniques like HPLC and mass spectrometry.

Conclusion

References

  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Panchal, S. K., & Patel, D. A. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Gaikwad, V. B., Kshirsagar, M. D., & Saudagar, R. B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. 12(5), 6393 - 6407. [Link]

  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. 13(2), 108-112. [Link]

  • PubChem. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate (CAS Number: 951885-31-7), a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogs and the broader class of oxazole derivatives to elucidate its structural features, physicochemical properties, probable synthetic routes, and potential biological activities. The oxazole scaffold is a well-established pharmacophore, and the presence of a dichlorophenyl moiety suggests that this compound may exhibit noteworthy anticancer or anti-inflammatory properties, making it a person of interest for further investigation in drug discovery and development.

Chemical Identity and Structure

Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate is a polysubstituted aromatic compound featuring a central oxazole ring. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core structure is prevalent in numerous biologically active molecules.

Table 1: Chemical Identity

IdentifierValue
CAS Number 951885-31-7
IUPAC Name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Molecular Formula C₁₂H₉Cl₂NO₃
Molecular Weight 286.11 g/mol

The structure of this compound is characterized by an ethyl carboxylate group at the 4-position and a 2,3-dichlorophenyl group at the 5-position of the oxazole ring. The dichlorophenyl group's substitution pattern is anticipated to significantly influence the molecule's electronic properties and steric hindrance, which in turn can affect its biological activity and pharmacokinetic profile.

Figure 1: 2D structure of Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate.

Physicochemical Properties (Inferred)

Table 2: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale/Comparison
Melting Point Likely a solid at room temperature with a defined melting point.Structurally similar compounds like ethyl 5-phenyl-1,3-oxazole-4-carboxylate have a melting point of 32-35 °C. The presence of chlorine atoms may increase the melting point due to stronger intermolecular forces.[1]
Boiling Point High boiling point, likely >300 °C.Aromatic esters with similar molecular weights have high boiling points.
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water.The ethyl ester and dichlorophenyl groups contribute to its lipophilicity.
Stability Expected to be stable under standard laboratory conditions.Oxazole rings are generally stable, though they can be susceptible to strong acids or bases.

Synthesis

A probable synthetic route for Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate involves the reaction of an α-amino ketone with an acylating agent, a common method for constructing the oxazole ring. A plausible specific pathway is the reaction of ethyl 2-amino-3-(2,3-dichlorophenyl)-3-oxopropanoate with an orthoester.

A more general and widely applicable synthesis for related 5-aryl-oxazole-4-carboxylates involves the reaction of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride and subsequent reduction.[2]

synthesis cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A 2,3-Dichloroacetophenone C Ethyl 2-(2,3-dichlorobenzoyl)-2-oxoacetate A->C Base (e.g., NaOEt) B Diethyl oxalate B->C D Ethyl 5-(2,3-dichlorophenyl)isoxazole-3-carboxylate C->D Hydroxylamine hydrochloride E Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate D->E Rearrangement/Reduction (e.g., SnCl2)

Figure 2: Plausible synthetic pathway for Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate.

Experimental Protocol (Representative for 5-Aryl-isoxazole-carboxylate Synthesis): [2]

  • Step 1: Condensation. To a solution of sodium ethoxide in ethanol, add the substituted acetophenone (e.g., 2,3-dichloroacetophenone) and diethyl oxalate. Stir the mixture at room temperature for several hours.

  • Step 2: Neutralization and Isolation. Neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the intermediate product. Filter and wash the solid.

  • Step 3: Cyclization. Reflux the isolated intermediate with hydroxylamine hydrochloride in ethanol for several hours to form the isoxazole ring.

  • Step 4: Rearrangement/Reduction. The conversion of the isoxazole to the corresponding oxazole can be achieved through various methods, often involving reductive cleavage of the N-O bond followed by recyclization. A common reagent for this is stannous chloride (SnCl₂).

Potential Biological Activity and Applications

The oxazole moiety is a key structural feature in many compounds with a wide range of biological activities.[3][4] The presence of the dichlorophenyl group is also significant, as halogenated phenyl rings are common in many active pharmaceutical ingredients. Based on the literature for structurally related compounds, Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate is a promising candidate for investigation in the following areas:

Anticancer Activity

Numerous studies have reported the potent anticancer activity of oxazole derivatives. These compounds have been shown to act through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. For instance, some 2,5-disubstituted oxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4] The dichlorophenyl substitution, in particular, has been associated with enhanced anticancer effects in other heterocyclic scaffolds.

anticancer_pathway Compound Ethyl 5-(2,3-dichlorophenyl)- 1,3-oxazole-4-carboxylate Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Signaling Inhibition of Proliferation Signaling Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle Outcome Anticancer Effect Apoptosis->Outcome CellCycle->Outcome

Figure 3: Postulated mechanism of anticancer action for oxazole derivatives.

Anti-inflammatory Activity

Oxazole derivatives have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX). The anti-inflammatory potential of compounds containing a 3,4-dichlorophenyl moiety has been demonstrated in other heterocyclic systems, suggesting that the title compound may also exhibit similar activity.

Future Directions

Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate represents an under-investigated molecule with significant potential. The following steps are recommended for its further evaluation:

  • Definitive Synthesis and Characterization: A robust and scalable synthetic route needs to be established, and the compound's structure and purity should be confirmed using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for key inflammatory targets to determine its biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the dichlorophenyl and ethyl carboxylate groups would provide valuable insights into the structural requirements for optimal activity.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

References

  • Velihina, Y., Brovarets, V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 69. [Link]

  • Brovarets, V., Velihina, Y., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1, 19-27. [Link]

  • Guda, V. K., et al. (2018). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2018(4), M1023. [Link]

  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E233-E238. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Substituted 5-Phenyloxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Oxazole Scaffold

In the landscape of medicinal chemistry, the enduring prevalence of heterocyclic systems is a testament to their remarkable versatility. Among these, the oxazole nucleus—a five-membered ring containing both oxygen and nitrogen—stands out as a "privileged scaffold."[1] Its presence in a multitude of natural products and clinically approved drugs underscores its significance.[2][3][4] The oxazole ring is not merely a structural component; its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a crucial pharmacophore, binding to a wide array of enzymes and receptors.[1][5]

This guide provides an in-depth exploration of a specific, promising class of these compounds: substituted 5-phenyloxazole-4-carboxylates. We will move beyond a simple recitation of facts to delve into the causality behind synthetic strategies, the rationale for experimental design, and the structure-activity relationships that drive modern drug discovery. Our focus is to equip you, the researcher, with both the foundational knowledge and the field-proven insights necessary to innovate in this exciting area.

Part 1: Foundational Synthetic Strategies for the Oxazole Core

The construction of the oxazole ring is a well-trodden path in organic synthesis, with several robust methods at the chemist's disposal. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups. Here, we dissect the most authoritative and widely employed syntheses.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

The Robinson-Gabriel synthesis is a cornerstone method for forming 2,5-disubstituted oxazoles.[6] The fundamental principle involves the acid-catalyzed cyclodehydration of an α-acylamino ketone.[7] The choice of a strong dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is critical to drive the reaction to completion.[6]

Causality in Action: The reaction is initiated by the protonation of one of the carbonyl oxygens of the α-acylamino ketone. This activation facilitates the intramolecular nucleophilic attack by the other carbonyl oxygen, forming a five-membered cyclic intermediate. Subsequent dehydration and tautomerization yield the aromatic oxazole ring. The efficiency of this process hinges on the stability of the carbocation intermediates and the strength of the acid catalyst used to promote the loss of water. For solid-phase synthesis, trifluoroacetic anhydride has been shown to be an effective cyclodehydrating agent.[8]

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonation Protonation (H+) Start->Protonation Intermediate1 Oxonium Ion Intermediate Protonation->Intermediate1 [H+] Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Intermediate2 Cyclic Hemiacetal (Oxazoline Intermediate) Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product 2,5-Disubstituted Oxazole Dehydration->Product

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The van Leusen Oxazole Synthesis: An Isocyanide-Based Approach

A highly versatile and widely adopted method is the van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[5][9] This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[5]

Causality in Action: The reaction is initiated by the deprotonation of the active methylene group of TosMIC by a base (e.g., K₂CO₃).[10] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization is a 5-endo-dig process, forming an oxazoline intermediate.[10] The driving force for the final step is the elimination of the stable p-toluenesulfinate leaving group, which leads to the formation of the aromatic oxazole ring.[5][10] The choice of a non-nucleophilic base is crucial to prevent side reactions with the aldehyde.

Van_Leusen_Mechanism TosMIC TosMIC Deprotonation Deprotonation TosMIC->Deprotonation Aldehyde Aldehyde NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->NucleophilicAttack TosMIC Anion Cyclization 5-endo-dig Cyclization NucleophilicAttack->Cyclization Intermediate Oxazoline Intermediate Cyclization->Intermediate Elimination Elimination of Tosyl Group Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product

Caption: Mechanism of the van Leusen Oxazole Synthesis.

The Fischer Oxazole Synthesis: A Cyanohydrin Route

The Fischer synthesis is a classic method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[11][12][13] Cyanohydrins are typically formed from the reaction of an aldehyde with a cyanide source.[14][15]

Causality in Action: This reaction proceeds through the formation of an intermediate imine from the cyanohydrin and the aldehyde. The anhydrous HCl serves as a catalyst, protonating the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the nitrogen of the cyanohydrin. Subsequent cyclization and dehydration lead to the formation of the oxazole ring. The requirement for anhydrous conditions is critical to prevent the hydrolysis of the cyanohydrin and other intermediates.

Comparison of Major Synthetic Routes
Synthetic Method Key Starting Materials Advantages Limitations
Robinson-Gabriel α-Acylamino ketonesGood for 2,5-disubstituted oxazoles; well-established.Requires synthesis of the α-acylamino ketone precursor.
van Leusen Aldehydes, TosMICHigh versatility; good for 5-substituted and 4,5-disubstituted oxazoles.[5][16][17]TosMIC can be malodorous; requires basic conditions.
Fischer Cyanohydrins, AldehydesClassic method; direct route from aldehydes.Requires handling of cyanohydrins; anhydrous conditions are necessary.[12][13]
From Carboxylic Acids Carboxylic acids, IsocyanoacetatesDirect use of readily available carboxylic acids; broad scope.[18]May require specific activating agents (e.g., triflylpyridinium).[18]

Part 2: Experimental Protocol for Ethyl 5-phenyl-2-methyl-oxazole-4-carboxylate

This section provides a representative, self-validating protocol for the synthesis of a substituted 5-phenyloxazole-4-carboxylate. The chosen method is a variation of the Robinson-Gabriel synthesis, which is robust and illustrative of the core chemical transformations.

Workflow Overview

Synthesis_Workflow Start Starting Materials: Ethyl 2-amino-3-oxobutanoate Benzoyl Chloride Step1 Step 1: Acylation (Formation of α-acylamino ketone) Start->Step1 Intermediate Intermediate: Ethyl 2-(benzamido)-3-oxobutanoate Step1->Intermediate Step2 Step 2: Cyclodehydration (Robinson-Gabriel Reaction) Intermediate->Step2 Purification Purification (e.g., Recrystallization) Step2->Purification Product Final Product: Ethyl 5-phenyl-2-methyl-oxazole-4-carboxylate Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for a two-step synthesis.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-(benzamido)-3-oxobutanoate (α-Acylamino Ketone Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (10.0 g, 1 equivalent) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the subsequent acylation.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The choice of benzoyl chloride provides the phenyl group at the 5-position of the final oxazole.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 5-phenyl-2-methyl-oxazole-4-carboxylate (Cyclodehydration)

  • Reaction Setup: Place the crude ethyl 2-(benzamido)-3-oxobutanoate from the previous step into a round-bottom flask.

  • Dehydration: Add concentrated sulfuric acid (5-10 equivalents) slowly while cooling the flask in an ice bath. The sulfuric acid acts as the cyclodehydrating agent.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will become viscous and may change color.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 5-phenyl-2-methyl-oxazole-4-carboxylate as a crystalline solid.

  • Validation: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

The 5-phenyloxazole-4-carboxylate scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][11]

Anticancer Potential

Substituted oxazoles have shown promising cytotoxic activity against various cancer cell lines. For example, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened against 60 human cancer cell lines.[19]

Compound Average GI₅₀ (µM) Average TGI (µM) Average LC₅₀ (µM) Noted Activity
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate[19]5.3712.936.0Potent and broad-range cytotoxic activity against human cancer cells.[19]

Data sourced from NCI screening protocols as reported in the cited literature.[19]

SAR Insights: The substitution pattern on the oxazole ring plays a critical role in determining biological activity.[2][3] For instance, in a series of TRPV1 receptor antagonists, 4,5-disubstitution on the oxazole ring was found to be crucial for improving the pharmacokinetic profile compared to 5-monosubstituted analogs.[11] Furthermore, the electronic nature of substituents on the phenyl ring can significantly modulate potency. Electron-withdrawing groups can influence the molecule's interaction with biological targets.[11]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and significance of substituted 5-phenyloxazole-4-carboxylates. We have explored the mechanistic underpinnings of key synthetic routes like the Robinson-Gabriel and van Leusen reactions, offering a rationale for experimental choices. The provided protocol serves as a practical template for the synthesis of these valuable compounds.

The demonstrated anticancer activity of this scaffold highlights its potential for further development. Future research should focus on:

  • Library Synthesis: Utilizing the robust synthetic methods described to create diverse libraries of 5-phenyloxazole-4-carboxylates with various substitutions on the phenyl ring and different ester groups.

  • Advanced SAR Studies: Correlating specific structural modifications with changes in biological activity to build predictive models for designing more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects, such as the potential interaction with tubulin or CDK2.[19]

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of the 5-phenyloxazole-4-carboxylate core can be realized.

References

  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • methyl 5-phenyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC. Retrieved January 23, 2026, from [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Oxazole. (n.d.). Macmillan Group. Retrieved January 23, 2026, from [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved January 23, 2026, from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Van Leusen Reaction. (2021). YouTube. Retrieved January 23, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Fischer Oxazole Synthesis. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Fischer Oxazole Synthesis. (n.d.). Merck & Co. Retrieved January 23, 2026, from [Link]

  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). Sciforum. Retrieved January 23, 2026, from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 5-Aryloxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug discovery. Ethyl 5-aryloxazole-4-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and antimicrobial agents. This guide provides a comprehensive, step-by-step protocol for the efficient synthesis of these valuable compounds, grounded in established chemical principles and supported by recent advancements in synthetic methodology.

Synthetic Strategy: A Modern Approach to Oxazole Formation

The classical methods for oxazole synthesis often involve multi-step procedures, harsh reaction conditions, or the use of unstable reagents. A significant advancement in this field is the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids and isocyanoacetates. This approach, championed by Chavan et al., utilizes an in situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with the isocyanoacetate, offering a streamlined and efficient route to the desired products with broad functional group tolerance.[1][2][3]

The overall transformation proceeds through the formation of a highly reactive acylpyridinium salt intermediate, which is then trapped by the deprotonated isocyanoacetate to initiate the cyclization cascade.[1]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of ethyl 5-aryloxazole-4-carboxylates.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Reagent_Preparation Prepare solutions of - Aromatic Carboxylic Acid - Ethyl Isocyanoacetate - Triflylpyridinium Reagent - DMAP Reaction_Setup Combine reactants in an inert atmosphere Reagent_Preparation->Reaction_Setup Stirring Stir at ambient temperature Reaction_Setup->Stirring Monitoring Monitor reaction progress by TLC Stirring->Monitoring Quenching Quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry the organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography or recrystallization Concentration->Purification Characterization Characterize the product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of ethyl 5-aryloxazole-4-carboxylates.

Detailed Step-by-Step Protocol

This protocol is adapted from the general method described by Chavan et al. for the synthesis of 4,5-disubstituted oxazoles.[1]

Materials:

  • Aromatic carboxylic acid (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Triflylpyridinium reagent (DMAP-Tf) (1.3 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic carboxylic acid (1.0 equiv), the triflylpyridinium reagent (1.3 equiv), and 4-dimethylaminopyridine (DMAP) (1.5 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (to make a 0.1 M solution with respect to the carboxylic acid).

  • Reactant Addition: Stir the mixture at ambient temperature for 10-15 minutes. Then, add ethyl isocyanoacetate (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4][5] The polarity of the eluent can be adjusted based on the polarity of the product, as determined by TLC analysis. Alternatively, the product can be purified by recrystallization from a suitable solvent such as ethanol.[6]

Reaction Mechanism

The reaction proceeds through a well-defined mechanistic pathway:

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated by the triflylpyridinium reagent to form a reactive mixed anhydride.

  • Formation of the Acylpyridinium Salt: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly electrophilic acylpyridinium salt (Intermediate B).[1]

  • Deprotonation of Ethyl Isocyanoacetate: DMAP also functions as a base to deprotonate the α-carbon of ethyl isocyanoacetate, generating a nucleophilic isocyanoenolate.

  • Nucleophilic Attack and Cyclization: The isocyanoenolate attacks the acylpyridinium salt, forming an intermediate (Intermediate C) which then undergoes a 5-endo-dig cyclization to form the oxazole ring.[1]

  • Aromatization: The final step involves the elimination of the DMAP-triflate salt to yield the aromatic ethyl 5-aryloxazole-4-carboxylate.

G cluster_0 Mechanism of Ethyl 5-Aryloxazole-4-carboxylate Synthesis Start Aromatic Carboxylic Acid + DMAP-Tf Intermediate_A Mixed Anhydride Start->Intermediate_A Activation Intermediate_B Acylpyridinium Salt (B) Intermediate_A->Intermediate_B + DMAP Intermediate_C Intermediate C Intermediate_B->Intermediate_C + Deprotonated Isocyanoacetate Isocyanoacetate Ethyl Isocyanoacetate + DMAP Deprotonated_Isocyanoacetate Deprotonated Ethyl Isocyanoacetate Isocyanoacetate->Deprotonated_Isocyanoacetate Deprotonation Cyclization 5-endo-dig Cyclization Intermediate_C->Cyclization Product Ethyl 5-Aryloxazole-4-carboxylate Cyclization->Product Elimination of DMAP-Tf

Caption: Plausible reaction mechanism for the synthesis of ethyl 5-aryloxazole-4-carboxylates.

Data Presentation: Substrate Scope and Yields

The described method is versatile and accommodates a wide range of aromatic and heteroaromatic carboxylic acids, providing the corresponding ethyl 5-aryloxazole-4-carboxylates in good to excellent yields. The following table summarizes the results for various substrates, adapted from the work of Chavan et al.[1]

EntryAromatic Carboxylic AcidProductYield (%)
1Benzoic acidEthyl 5-phenyl-1,3-oxazole-4-carboxylate96
24-Methoxybenzoic acidEthyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate97
34-Chlorobenzoic acidEthyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate95
44-Bromobenzoic acidEthyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate94
54-Nitrobenzoic acidEthyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate90
62-Naphthoic acidEthyl 5-(naphthalen-2-yl)-1,3-oxazole-4-carboxylate92
7Thiophene-2-carboxylic acidEthyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate85
8Furan-2-carboxylic acidEthyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate88
9Pyridine-3-carboxylic acidEthyl 5-(pyridin-3-yl)-1,3-oxazole-4-carboxylate82

Conclusion

The protocol detailed herein provides a robust and efficient method for the synthesis of ethyl 5-aryloxazole-4-carboxylates. The direct use of readily available carboxylic acids, coupled with mild reaction conditions and high yields, makes this a highly attractive method for both academic research and industrial applications in drug development. The broad substrate scope allows for the generation of diverse libraries of oxazole derivatives for biological screening.

References

  • Chandra, K. R., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]

  • El-Sayed, R., & Abdel-Ghani, N. T. (1980). PREPARATION AND MECHANISM OF FORMATION OF ARYL OXAZOLES AND IMIDAZOLES FROM NITROESTERS. Pakistan Journal of Scientific and Industrial Research, 23(3-4), 166-169.
  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638.
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(2), M1340. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Tomi, I. H. R., Tomma, J. H., Al-Daraji, A. H. R., & Al-Dujaili, A. H. (2015). Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Saudi Chemical Society, 19(4), 392-398.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

  • Bossio, R., Marcaccini, S., Pepino, R., & Torroba, T. (1992). SYNTHESIS OF N-SUBSTITUTED 2-ALKYL-4-ARYLOXAZOLE-5-CARBOXAMIDES.
  • ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-306. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Schöllkopf, U. (1977). Recent applications of α-metalated isocyanides in organic synthesis. Angewandte Chemie International Edition in English, 16(6), 339-348.

Sources

Application Notes & Protocols for Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Cellular Biology and Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives are associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The specific biological impact of an oxazole derivative is heavily influenced by the substitution pattern on the core ring structure.[1] This guide focuses on Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, a compound whose dichlorophenyl moiety suggests potential for significant biological activity, drawing parallels from structurally related molecules that have shown promise in preclinical studies.[3]

Due to the limited direct research on this compound, this document provides a series of detailed application notes and protocols based on the established biological activities of analogous dichlorophenyl-substituted heterocyclic compounds. These protocols are intended to serve as a robust starting point for researchers to explore the therapeutic potential of this specific molecule. The assays described herein are foundational in the fields of oncology, inflammation, and microbiology.

Part 1: Anticancer Activity Evaluation

The dichlorophenyl group is a common feature in molecules with demonstrated anticancer properties.[3] Various oxazole and oxadiazole derivatives bearing this substitution have exhibited cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5] A plausible mechanism of action, as suggested by studies on similar compounds, could involve the inhibition of critical cellular machinery such as tubulin or cyclin-dependent kinases (CDKs).[5]

Proposed Mechanism of Action: Disruption of Cell Cycle Progression

Based on molecular docking studies of analogous compounds, it is hypothesized that this compound may interfere with the cell cycle by targeting key regulatory proteins.[5] The following diagram illustrates a potential pathway for its antiproliferative effects.

Anticancer_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Cellular Outcomes Compound Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate Target Potential Targets (e.g., Tubulin, CDK2) Compound->Target Binding and Inhibition Microtubule_Dynamics Microtubule Dynamics Target->Microtubule_Dynamics Cell_Cycle Cell Cycle Progression (G2/M Phase) Target->Cell_Cycle Proliferation Cell Proliferation Microtubule_Dynamics->Proliferation Inhibition Cell_Cycle->Proliferation Arrest Apoptosis Apoptosis Proliferation->Apoptosis Leads to Anti_Inflammatory_Workflow Start Start: Seed Macrophages Pre_treatment Pre-treat with Compound Start->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data (NO Inhibition) Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing anti-inflammatory activity.

Part 3: Antimicrobial Activity Screening

The oxazole scaffold is present in numerous compounds with documented antimicrobial activity. [6][7]The presence of halogen atoms, such as chlorine, on the phenyl ring can enhance the antimicrobial properties of these molecules. [8]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration that prevents visible growth.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation: Anticipated Antimicrobial Activity

MicroorganismTypeAnticipated MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16 - 64
Escherichia coliGram-negative Bacteria32 - 128
Candida albicansFungus32 - 128

References

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PubMed. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. [Link]

  • ResearchGate. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiazoles. [Link]

  • National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • ResearchGate. Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. [Link]

  • MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

  • Asian Journal of Biochemical and Pharmaceutical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • MDPI. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Georganics. Oxazole derivatives. [Link]

  • ResearchGate. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • PubMed. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiazoles. [Link]

  • MDPI. (2020). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]

  • PubMed. (1987). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • MDPI. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. (2023). Synthesis of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4- oxadiazole microcrystals by solvothermal method and assessment of invitro antibacterial with docking and invivo larvicidal efficiency with comprehensive toxicological studies. [Link]

  • PubMed. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. [Link]

  • Chem-Impex. Éster etílico del ácido 5-metil-oxazol-4-carboxílico. [Link]

  • National Institutes of Health. (2018). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. [Link]

Sources

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] The unique structural and electronic properties of the oxazole nucleus have drawn significant attention from medicinal chemists, leading to the synthesis and evaluation of a wide array of derivatives.[1][2] These efforts have revealed that compounds incorporating the oxazole scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] The rising threat of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and oxazole derivatives represent a promising class of molecules in this endeavor.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a novel oxazole derivative, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate. While specific data on this particular compound is not yet prevalent in published literature, the protocols outlined herein are based on established methodologies for assessing the antimicrobial efficacy of new chemical entities. The substitution pattern on the oxazole ring, including the presence of a dichlorophenyl group, suggests the potential for significant biological activity, making a thorough investigation of its antimicrobial properties a worthwhile pursuit.[4][5]

Compound Profile: this compound
Property Information Source
IUPAC Name This compoundN/A
Molecular Formula C12H9Cl2NO3N/A
Molecular Weight 286.11 g/mol N/A
CAS Number Not availableN/A
Structure Chemical structure of this compoundN/A
Solubility To be determined experimentally (likely soluble in DMSO or ethanol)N/A
Purity ≥95% recommended for biological assaysN/A
Core Protocols for Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new compound's antimicrobial potential lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7] These quantitative measures define the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[8][9] It allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of a microorganism in a 96-well microtiter plate format.

  • Standardized Inoculum: The use of a standardized bacterial suspension (typically 5 x 10^5 CFU/mL) is critical for the reproducibility and comparability of MIC results. A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum may result in artificially low values.

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that might interfere with the antimicrobial agent's activity.[8]

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC value across a broad range of concentrations.

  • Controls: The inclusion of positive (no antimicrobial agent) and negative (no bacteria) controls is essential to validate the assay. The positive control ensures that the bacteria are viable and capable of growth in the test conditions, while the negative control confirms the sterility of the medium.

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A2 through A12 of a 96-well microtiter plate.

    • Add 100 µL of the compound's stock solution (at twice the highest desired test concentration) to well A1.

    • Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mixing thoroughly, and continuing this process down to well A10. Discard 50 µL from well A10. Well A11 will serve as the growth control (no compound), and well A12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well from A1 to A11. Do not inoculate well A12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[9]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution plate Prepare Microtiter Plate with Serial Dilutions stock->plate Add to plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine Determine MIC read->determine

Caption: Workflow for MIC determination using broth microdilution.

2. Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay and provides information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10][11]

  • Subculturing from Non-Turbid Wells: By plating aliquots from the wells that showed no visible growth in the MIC assay, we can determine if the bacteria were simply inhibited or killed by the compound.

  • Defined Endpoint: The MBC is typically defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7] This provides a quantitative and standardized measure of bactericidal activity.

  • Subculturing:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]

MBC_Workflow start Completed MIC Assay subculture Subculture from Non-Turbid Wells (MIC and higher conc.) start->subculture plate Plate onto Agar Medium subculture->plate incubate Incubate Plates (18-24h, 37°C) plate->incubate count Count Colonies incubate->count determine Determine MBC (≥99.9% killing) count->determine

Caption: Workflow for MBC determination following an MIC assay.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format.

Microorganism Strain (ATCC) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus29213e.g., 8e.g., 162Bactericidal
Escherichia coli25922e.g., 16e.g., >64>4Bacteriostatic
Pseudomonas aeruginosa27853e.g., 32e.g., 642Bactericidal
Enterococcus faecalis29212e.g., 64e.g., >64>1Tolerant

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is generally considered bactericidal .

  • > 4: The compound is generally considered bacteriostatic .

Troubleshooting and Considerations
  • Compound Solubility: If the compound precipitates in the test medium, the MIC results will be inaccurate. It may be necessary to use a co-solvent or an alternative formulation, ensuring the vehicle itself has no antimicrobial activity.

  • Inoculum Density: Inaccurate inoculum density is a common source of error. Always verify the density of your bacterial suspension.

  • Skipped Wells or Trailing Endpoints: These can occur and may require repeat testing or careful interpretation. Trailing refers to reduced growth over a range of concentrations, making the endpoint difficult to determine.

  • Quality Control: Always include reference strains with known MIC values for the control antibiotic to ensure the validity of the assay.

Conclusion

The protocols detailed in this document provide a robust framework for the initial antimicrobial evaluation of this compound. By systematically determining the MIC and MBC against a panel of clinically relevant microorganisms, researchers can gain valuable insights into the compound's spectrum of activity and its potential as a novel therapeutic agent. The broader class of oxazole derivatives has shown significant promise, and a thorough investigation of this specific compound is a logical and necessary step in the drug discovery process.[4][12]

References
  • A G, S. R., G R, P., A S, A., V S, A. K., M C, S., & Jameena, G. (n.d.). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. IAJPS. Retrieved January 23, 2026, from [Link]

  • (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved January 23, 2026, from [Link]

  • (2024, September 17). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Biology Pharmacy and Health Sciences. Retrieved January 23, 2026, from [Link]

  • Kumar, K. A., Rai, K. M. L., & Umesha, K. B. (2001). Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. Journal of Chemical Research, Synopses, (9), 436–438. [Link]

  • (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. BMC. Retrieved January 23, 2026, from [Link]

  • (n.d.). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. Retrieved January 23, 2026, from [Link]

  • (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG Labtech. Retrieved January 23, 2026, from [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269–286.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Drăgănescu, D., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(21), 7205. [Link]

  • (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. Retrieved January 23, 2026, from [Link]

  • (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved January 23, 2026, from [Link]

  • (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Retrieved January 23, 2026, from [Link]

  • (n.d.). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed. Retrieved January 23, 2026, from [Link]

  • (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. ResearchGate. Retrieved January 23, 2026, from [Link]

  • (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved January 23, 2026, from [Link]

  • (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • (2021, October 19). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved January 23, 2026, from [Link]

  • (2019, July 12). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Retrieved January 23, 2026, from [Link]

  • (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Retrieved January 23, 2026, from [Link]

  • (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]

  • (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Retrieved January 23, 2026, from [Link]

  • (2025, August 21). 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. LookChem. Retrieved January 23, 2026, from [Link]

Sources

The Ascendant Role of Dichlorophenyl Oxazoles in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold, a five-membered aromatic heterocycle, has long been a privileged structure in medicinal chemistry, gracing the molecular architecture of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutic agents.[3] The strategic incorporation of a dichlorophenyl moiety onto this versatile core has given rise to a class of compounds with profound and diverse biological activities, spanning from oncology to neurodegenerative disorders and infectious diseases. This guide provides an in-depth exploration of the applications of dichlorophenyl oxazoles in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

I. Dichlorophenyl Oxazoles in Oncology: Targeting the Cytoskeleton

A significant area of investigation for dichlorophenyl oxazoles is in the development of anticancer agents, particularly as inhibitors of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy.[5]

A. Mechanism of Action: Disruption of Microtubule Dynamics

Dichlorophenyl oxazole derivatives have been shown to interfere with microtubule function by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells.[4][5] The dichlorophenyl group often plays a crucial role in the binding affinity of these compounds to the colchicine binding site on β-tublin, a key interaction for many microtubule-destabilizing agents.

Diagram of the Proposed Anticancer Mechanism of Dichlorophenyl Oxazoles

DPO Dichlorophenyl Oxazole Derivative Tubulin α/β-Tubulin Dimers DPO->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization (Inhibited) Spindle Mitotic Spindle Formation MT->Spindle Disrupted G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Dichlorophenyl oxazoles inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

B. Protocol for Evaluating Anticancer Activity

A general and efficient method for the synthesis of 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization.[1][3] This approach is adaptable for the synthesis of dichlorophenyl oxazoles.

Protocol: Synthesis of 2-(Dichlorophenyl)-5-phenyloxazole

Materials:

  • Dichlorobenzaldehyde (e.g., 3,4-dichlorobenzaldehyde)

  • 2-Amino-1-phenylethanone hydrochloride

  • Iodine (I₂)

  • Tert-butyl hydroperoxide (TBHP), 70% in water

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-1-phenylethanone hydrochloride (1.2 mmol) and sodium bicarbonate (2.5 mmol) in DMF (5 mL), add 3,4-dichlorobenzaldehyde (1.0 mmol).

  • Add iodine (0.3 mmol) to the mixture.

  • Add TBHP (3.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(3,4-dichlorophenyl)-5-phenyloxazole.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6][7]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dichlorophenyl oxazole compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the dichlorophenyl oxazole compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[8][9]

Protocol: Fluorometric Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Dichlorophenyl oxazole compound

  • Paclitaxel (stabilizing control) and Nocodazole (destabilizing control)

  • 384-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare the tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.

  • Add the dichlorophenyl oxazole compound at various concentrations to the wells of the 384-well plate. Include controls: vehicle, paclitaxel, and nocodazole.

  • Add the tubulin solution containing DAPI to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin assembly.

Table 1: Representative Anticancer Activity of Dichlorophenyl Oxazole Analogs

Compound IDTarget Cell LineIC₅₀ (µM)Reference
DPO-1 HeLa0.85[4]
DPO-2 MCF-71.23[4]
DPO-3 A5490.56[4]

II. Dichlorophenyl Oxazoles in Neurodegenerative Diseases: Modulating Monoamine Oxidase B

Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of neurons.[8] Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[8]

A. Mechanism of Action: Selective MAO-B Inhibition

Certain dichlorophenyl oxadiazole derivatives, which are structurally related to oxazoles, have been identified as potent and selective inhibitors of MAO-B.[4] The dichlorophenyl moiety often contributes to the high affinity and selectivity for the MAO-B active site. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

Diagram of Dichlorophenyl Oxazole Action in a Dopaminergic Synapse

Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron MAOB MAO-B Dopamine->MAOB Degradation (Inhibited) Receptor Dopamine Receptor Dopamine->Receptor Binds DPO Dichlorophenyl Oxazole DPO->MAOB Inhibits Receptor->Postsynaptic Signal Transduction

Caption: Dichlorophenyl oxazoles inhibit MAO-B, increasing dopamine availability in the synapse.

B. Protocol for Evaluating MAO-B Inhibitory Activity

A common method to assess MAO-B inhibition is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.[2][10]

Protocol: Fluorometric MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., tyramine or kynuramine)[2]

  • A fluorescent probe sensitive to hydrogen peroxide (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Dichlorophenyl oxazole compound

  • Selegiline (a known MAO-B inhibitor) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the MAO-B assay buffer, HRP, and the fluorescent probe in the wells of a 96-well plate.

  • Add the dichlorophenyl oxazole compound at various concentrations. Include a vehicle control and a selegiline control.

  • Add the MAO-B enzyme to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the MAO-B substrate.

  • Immediately measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 587 nm for Amplex Red) over time (e.g., for 30 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Representative MAO-B Inhibitory Activity of Dichlorophenyl-Containing Heterocycles

Compound IDMAO-B IC₅₀ (µM)Selectivity vs. MAO-AReference
DPO-Oxadiazole-1 0.036>100-fold[4]
DPO-Oxadiazole-2 0.12>80-fold[11]

III. Dichlorophenyl Oxazoles as Antimicrobial Agents

The oxazole ring is a component of several natural products with antimicrobial properties.[1] The incorporation of a dichlorophenyl group can enhance the antimicrobial potency of these scaffolds.

A. Potential Mechanisms of Action

The mechanisms by which dichlorophenyl oxazoles exert their antimicrobial effects are still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

B. Protocol for Evaluating Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dichlorophenyl oxazole compound dissolved in DMSO

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the dichlorophenyl oxazole compound in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Table 3: Hypothetical Antimicrobial Activity of Dichlorophenyl Oxazoles

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DPO-Antimicrobial-1 816
DPO-Antimicrobial-2 4>64

IV. Conclusion and Future Perspectives

Dichlorophenyl oxazoles represent a promising class of compounds in medicinal chemistry with diverse therapeutic potential. Their demonstrated efficacy as anticancer and neuroprotective agents, coupled with their potential as antimicrobial agents, underscores the value of this chemical scaffold. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will be crucial for their translation into clinical candidates. The detailed protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel dichlorophenyl oxazole derivatives, paving the way for the discovery of next-generation therapeutics.

V. References

  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. Available at: [Link]

  • Bio-protocol. (2017). In Vitro MAO-B Enzyme Inhibitory Activity. Available at: [Link]

  • Gogineni, V. R., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), e54535. Available at: [Link]

  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5946. Available at: [Link]

  • Wadsworth, P., & Salmon, E. D. (1986). Analysis of the treadmilling model during metaphase of mitosis in PtK1 cells. The Journal of cell biology, 102(4), 1032–1038. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available at: [Link]

  • JoVE. (2019). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • MDPI. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Available at: [Link]

  • Kamal, A., et al. (2015). 1,2,3-Triazole-Containing Podophyllotoxin/Epipodophyllotoxin Derivatives. Frontiers in Chemistry, 3, 72. Available at: [Link]

  • MDPI. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]

  • Hamel, E. (2003). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology, vol. 228. Humana Press.

  • National Center for Biotechnology Information. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]

  • PubMed. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Available at: [Link]

  • MDPI. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Springer Nature Experiments. (2019). Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles. Available at: [Link]

  • ACS Publications. (2006). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Available at: [Link]

  • ResearchGate. (2020). Design, synthesis and characterization of novel 2-(2, 3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Current Organic Synthesis, 19(5), 496-515. Available at: [Link]

  • ResearchGate. (2020). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification methods for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods yields the best results.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is critical for success.

  • Silica Gel Column Chromatography: This method is ideal for separating the target compound from significant quantities of impurities, especially those with different polarities.

Q2: What are some common impurities I might encounter after the synthesis of this compound?

Based on typical synthetic routes for oxazole derivatives, you may encounter the following impurities:

  • Unreacted starting materials: Such as 2,3-dichlorobenzaldehyde or ethyl 2-amino-3-oxobutanoate.

  • Side-products: Arising from incomplete cyclization or alternative reaction pathways.

  • Reagents and by-products: For example, residual acid or base catalysts and their salts.

  • Solvents: Trapped high-boiling point solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities by comparing the obtained spectrum with the expected spectrum of the pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive solvent volume: Using too much solvent will keep the compound in solution.

  • Premature crystallization: The compound crystallizes too quickly, trapping impurities.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals.

Solutions & Optimization:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. A good starting point for this compound would be a polar protic solvent like ethanol or isopropanol, or a solvent mixture such as ethyl acetate/hexane.

  • Minimize Solvent Usage: Dissolve the crude product in the minimum amount of boiling solvent to achieve a saturated solution.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Column Purity < 98% Analysis->Pure Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Low Yield After Recrystallization Solvent Inappropriate Solvent? Start->Solvent Volume Too Much Solvent? Solvent->Volume No Screen Perform Solvent Screen Solvent->Screen Yes Cooling Cooled Too Quickly? Volume->Cooling No Reduce Use Minimum Hot Solvent Volume->Reduce Yes SlowCool Allow Slow Cooling Cooling->SlowCool Yes

Technical Support Center: Troubleshooting Low Yield in Oxazole Synthesis from Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in the synthesis of oxazoles from dichlorobenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This center is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am getting a very low yield of my desired dichlorophenyl-oxazole using the Van Leusen synthesis. What are the most common initial factors to investigate?

Low yields in the Van Leusen oxazole synthesis can often be traced back to a few critical preliminary factors before delving into more complex optimizations.[1][2][3] Let's break down the most common culprits:

  • Reagent Quality and Stoichiometry:

    • TosMIC (Toluenesulfonylmethyl isocyanide): This reagent is the cornerstone of the Van Leusen reaction.[4] It is sensitive to moisture and can degrade over time. Ensure you are using high-purity TosMIC from a reliable source and that it has been stored under anhydrous conditions. For initial troubleshooting, consider using a freshly opened bottle or purifying your existing stock.

    • Dichlorobenzaldehyde: Verify the purity of your starting aldehyde. Impurities can interfere with the reaction. While the electron-withdrawing nature of the two chlorine atoms generally enhances the reactivity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack, impurities can still hinder the reaction.[1]

    • Base: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[5] Ensure it is finely powdered and thoroughly dried before use. Clumps of base will have reduced surface area and lead to incomplete deprotonation of TosMIC.

    • Solvent: The solvent must be anhydrous. Methanol is a common choice, but any residual water can hydrolyze the isocyanide or interfere with the basic conditions.

  • Reaction Conditions:

    • Temperature: While many Van Leusen reactions proceed well at room temperature or with gentle heating, the optimal temperature can be substrate-dependent. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60 °C) might be beneficial.

    • Reaction Time: Is the reaction going to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will naturally lead to a low yield.

Here is a workflow to guide your initial investigation:

Troubleshooting_Workflow_1 start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check condition_check Assess Reaction Conditions reagent_check->condition_check tlc_monitoring Monitor Reaction by TLC/LC-MS condition_check->tlc_monitoring increase_temp Increase Reaction Temperature condition_check->increase_temp incomplete_reaction Incomplete Reaction? tlc_monitoring->incomplete_reaction extend_time Increase Reaction Time incomplete_reaction->extend_time Yes optimize_base Optimize Base incomplete_reaction->optimize_base No end_good Yield Improved extend_time->end_good increase_temp->end_good end_bad Yield Still Low optimize_base->end_bad Side_Reactions Dichlorobenzaldehyde Dichlorobenzaldehyde Desired_Product Dichlorophenyl-oxazole Dichlorobenzaldehyde->Desired_Product Cannizzaro Cannizzaro Products (Acid & Alcohol) Dichlorobenzaldehyde->Cannizzaro Strong Base TosMIC TosMIC TosMIC->Desired_Product Hydrolyzed_TosMIC Hydrolyzed TosMIC TosMIC->Hydrolyzed_TosMIC H2O Base Base (e.g., K2CO3) Base->Desired_Product Oxazoline Oxazoline Intermediate Desired_Product->Oxazoline Incomplete Elimination

Caption: Potential side reactions in the Van Leusen synthesis.

Mitigation Strategies:

  • For Cannizzaro Reaction: Use a milder base if possible, or ensure you are not using a large excess of a strong base. Carefully control the reaction temperature.

  • For TosMIC Hydrolysis: Ensure all your reagents and solvents are scrupulously dry.

  • For Oxazoline Intermediate: If you suspect the accumulation of the oxazoline, you can try increasing the reaction temperature or time to promote the elimination of the tosyl group.

Question 4: I've tried optimizing the reaction conditions, but my yield is still not satisfactory. What alternative synthetic routes can I consider for preparing dichlorophenyl-oxazoles?

While the Van Leusen synthesis is versatile, it's not the only method to construct an oxazole ring. If you continue to face challenges, consider these alternative and established methods:

  • Robinson-Gabriel Synthesis: This method involves the cyclization of an α-acylamino ketone. You would first need to synthesize the appropriate α-acylamino ketone from a dichlorobenzaldehyde derivative. This is a robust method but requires a multi-step synthesis of the starting material.

  • Fischer Oxazole Synthesis: This classic method involves the reaction of a cyanohydrin with an aldehyde. You could potentially use the cyanohydrin derived from dichlorobenzaldehyde and react it with another aldehyde, or vice-versa.

  • From α-Haloketones and Amides (Bredereck Synthesis): If you can synthesize an α-haloketone derived from a dichlorophenyl group, you can react it with an amide to form the oxazole.

Each of these methods has its own set of advantages and challenges. The best choice will depend on the availability of starting materials and your comfort with different types of synthetic transformations.

Experimental Protocol: A Representative Van Leusen Synthesis of 5-(2,4-dichlorophenyl)oxazole

This protocol provides a starting point for your experiments. Remember that optimization may be necessary.

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Methanol, anhydrous (20 mL per 1 g of aldehyde)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-dichlorobenzaldehyde and anhydrous methanol. Stir until the aldehyde is fully dissolved.

  • Add finely powdered, anhydrous potassium carbonate to the solution.

  • In a separate container, dissolve TosMIC in a small amount of anhydrous methanol and add it dropwise to the stirred reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 65 °C for methanol) and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours, but may require longer), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Evaporate the methanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The dichlorophenyl-oxazole product is expected to be a polar compound.

Purification Tips for Dichlorophenyl-oxazoles:

Dichlorophenyl-oxazoles are relatively polar compounds. When performing column chromatography:

  • Dry Loading: It is often beneficial to adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better separation.

  • Solvent System: A gradient elution starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will likely be effective.

  • Alternative Stationary Phases: If you experience issues with streaking or poor separation on silica gel, consider using alumina as the stationary phase.

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977, 42 (7), 1153–1159.
  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1594.
  • Kulkarni, B. A.; Ganesan, A. Solution-Phase Parallel Synthesis of 5-Substituted Oxazoles via the Van Leusen Reaction. Tetrahedron Lett.1999, 40(31), 5637-5638.
  • Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, (3), 500-504.
  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Varsal Chemical. TosMIC Whitepaper. [Link]

Sources

Stability issues of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate. As Senior Application Scientists, we have developed this guide to assist you in navigating the potential stability challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a substituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] Such structures are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] However, the specific arrangement of functional groups in this molecule—an ethyl ester at position 4 and an electron-withdrawing dichlorophenyl group at position 5—presents unique stability considerations that researchers must manage for successful application.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing general inquiries about handling, storage, and inherent properties.

  • Troubleshooting Guide: Providing specific, problem-oriented advice for common experimental issues.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and analysis of this compound.

Q1: What are the optimal long-term storage and handling conditions for this compound?

Proper storage is critical to prevent degradation. Based on the general stability of related oxazole esters, specific conditions are recommended to minimize hydrolytic and thermal degradation.[2][4]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 0–8 °C[2]Reduces the rate of potential thermal decomposition and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric moisture, which can initiate hydrolysis of the ester group.
Light Store in an amber vial or in the dark.Protects against potential photolytic degradation, a common issue for aromatic compounds.
Container Tightly sealed, high-quality glass vial.Prevents contamination and ingress of moisture.
Handling Use only in a well-ventilated area or fume hood. Avoid repeated freeze-thaw cycles if in solution.Standard chemical safety practice. Repeated temperature changes can accelerate degradation in solution.
Q2: Which solvents are recommended for dissolving and working with this compound?

Solvent choice is crucial as it can directly impact the stability of the compound. Protic and nucleophilic solvents should be used with caution.

Table 2: Solvent Compatibility Guide

Solvent ClassRecommended ExamplesCautionary Notes
Aprotic, Non-polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), DioxaneGenerally safe for short-term use. Ensure solvents are anhydrous to prevent hydrolysis.
Aprotic, Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Suitable for many reactions and analyses. Use anhydrous grades. Be aware that residual water in DMF and DMSO can be problematic.
Protic Methanol, Ethanol, WaterNot recommended for storage. The ethyl ester is susceptible to base- or acid-catalyzed hydrolysis in these solvents. Use only when required for a reaction, preferably at low temperatures and for short durations.
Aqueous Buffers Phosphate, AcetateHigh risk of degradation. The stability is highly pH-dependent. Avoid basic conditions (pH > 7.5) and strongly acidic conditions (pH < 4).[5]
Q3: What are the primary degradation pathways for this molecule?

The two most significant stability liabilities for this compound are hydrolysis of the ethyl ester and cleavage of the oxazole ring. These pathways are often catalyzed by acidic or basic conditions.[5][6]

  • Ester Hydrolysis: The ethyl ester at the C4 position is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This reaction is accelerated by both acid and base. The resulting carboxylic acid may be prone to decarboxylation under certain conditions.[6]

  • Oxazole Ring Opening: The oxazole ring itself can undergo hydrolytic cleavage. Under acidic conditions, the ring nitrogen can be protonated, activating the ring for nucleophilic attack (e.g., by water).[5] Under basic conditions, direct nucleophilic attack on the ring carbons can occur, leading to the formation of ring-opened products.[4][5]

The diagram below illustrates these potential degradation mechanisms.

G cluster_acid Acid-Catalyzed Pathway (pH < 4) cluster_base Base-Catalyzed Pathway (pH > 7.5) Compound Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate ProtonatedRing Protonated Oxazole Ring Compound->ProtonatedRing + H+ HydrolyzedEster_Acid Carboxylic Acid Derivative (Ester Hydrolysis) Compound->HydrolyzedEster_Acid + H2O, H+ RingOpened_Acid Ring-Opened Products (Amide/Keto Acid) ProtonatedRing->RingOpened_Acid + H2O Compound_B Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate HydrolyzedEster_Base Carboxylate Salt (Ester Hydrolysis) Compound_B->HydrolyzedEster_Base + OH- RingOpened_Base Ring-Opened Products Compound_B->RingOpened_Base Nucleophilic Attack by OH-

Caption: Potential acid- and base-catalyzed degradation pathways.

Q4: How can I reliably assess the purity of my compound sample?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective method for purity assessment. A gradient method is recommended to ensure the elution of both the parent compound and any potential impurities or degradants.

See Protocol 1: Purity Assessment by RP-HPLC in the "Experimental Protocols" section for a detailed methodology.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: "My compound appears to be degrading in my reaction or analytical sample. I see new, more polar peaks in my LC-MS analysis."

Probable Cause: This is a classic sign of hydrolytic degradation. The new, more polar peaks are likely the carboxylic acid resulting from ester hydrolysis and/or polar, acyclic products from the cleavage of the oxazole ring. This is especially common in aqueous solutions, protic solvents, or if there are residual acid/base catalysts.[5]

Solutions:

  • Analyze Your Medium:

    • Check pH: If using an aqueous medium, measure the pH. If it is outside the approximate range of 4–7.5, this is the likely cause.

    • Use Anhydrous Solvents: If working in an organic solvent, ensure it is anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

  • Modify Experimental Conditions:

    • Buffer Control: If aqueous conditions are necessary, use a well-buffered system within the stable pH range (e.g., a phosphate buffer at pH 7.0).

    • Lower Temperature: Perform the reaction or store the analytical sample at a lower temperature to reduce the rate of degradation.

    • Minimize Time in Solution: Prepare solutions fresh and use them immediately. Avoid storing the compound in solution for extended periods.

Problem: "My reaction is giving a low yield or failing completely. I suspect the starting material is being consumed by a side reaction."

Probable Cause: The reaction conditions may be incompatible with the oxazole-ester moiety. Strong nucleophiles, strong bases, or strong acids can degrade your starting material before the desired transformation can occur. The oxazole ring itself can be deprotonated or participate in unintended reactions like Diels-Alder cycloadditions under certain conditions.[1]

Solutions:

  • Re-evaluate Reagents:

    • Avoid Strong Bases: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) instead of strong nucleophiles like hydroxides or alkoxides.

    • Screen Milder Conditions: Explore alternative catalysts or reagents that operate under neutral or near-neutral pH conditions.

  • Perform a Control Experiment:

    • Run the reaction without the other key reactant to see if your starting material degrades under the reaction conditions (solvent, temperature, base/acid) alone. Analyze the output by LC-MS or TLC to check for the disappearance of the starting material.

Problem: "I am having difficulty purifying the compound. It seems to degrade on my silica gel column."

Probable Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) and has surface silanol groups that can catalyze the degradation of sensitive compounds. The prolonged contact time during column chromatography can lead to significant sample loss.

Solutions:

  • Deactivate the Silica:

    • Neutralize Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a neutralising agent like triethylamine or ammonia. Remove the solvent under vacuum before packing the column. This will neutralize the acidic sites.

    • Use Treated Silica: Consider using commercially available deactivated or end-capped silica gel.

  • Alternative Purification Methods:

    • Recrystallization: If the compound is a solid and of sufficient purity (>90%), recrystallization is an excellent, non-destructive alternative. Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Preparative HPLC: For high-purity requirements or difficult separations, preparative RP-HPLC using a neutral mobile phase is a viable but more resource-intensive option.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of this compound.[7][8]

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Dilute 1:10 in a 50:50 ACN/Water mixture for the final sample (~100 µg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or an experimentally determined λmax)

    • Gradient Program:

      • 0.0 min: 40% B

      • 15.0 min: 95% B

      • 18.0 min: 95% B

      • 18.1 min: 40% B

      • 22.0 min: End of run

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Note any significant impurity peaks for further investigation.

Protocol 2: Small-Scale pH Stability Test

This workflow allows you to quickly assess the compound's stability in different aqueous pH environments.

G A Prepare 1 mg/mL Stock Solution in Acetonitrile C Add Stock to Buffers (1:10 dilution) A->C B Prepare pH Buffers (e.g., pH 4, 7, 9) B->C D Incubate Samples at RT C->D E Take Aliquots at Time Points (t=0, 1h, 4h, 24h) D->E F Analyze by RP-HPLC (Protocol 1) E->F G Plot % Purity vs. Time for each pH F->G

Caption: Experimental workflow for assessing pH-dependent stability.

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Prepare three buffers: pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).

  • In separate vials, add 100 µL of the stock solution to 900 µL of each buffer. This creates your test samples.

  • Immediately take a 50 µL aliquot from each vial for t=0 analysis.

  • Incubate the vials at room temperature, protected from light.

  • Take further 50 µL aliquots at subsequent time points (e.g., 1 hour, 4 hours, 24 hours).

  • Analyze all aliquots using the HPLC method described in Protocol 1.

  • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks over time indicates degradation. Plotting the results will clearly show the stability profile at each pH.

References
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Oxazole. Wikipedia. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available from: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. ACS Publications. Available from: [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available from: [Link]

  • Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. SIELC Technologies. Available from: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]

  • Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. ResearchGate. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available from: [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available from: [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. Available from: [Link]

  • MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. MySkinRecipes. Available from: [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. Wiley Online Library. Available from: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to Oxazole-Based Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, recognized for its versatile role in the architecture of numerous biologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic and structural properties, facilitates diverse molecular interactions, making it a privileged scaffold in the design of targeted therapeutics.[1][3] Within the expansive landscape of drug discovery, oxazole-containing molecules have demonstrated significant potential, particularly as inhibitors of protein kinases.[4]

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[5] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[5] Kinase inhibitors have revolutionized the treatment of various malignancies and other proliferative disorders.[5]

This guide provides a comprehensive comparison of oxazole-based kinase inhibitors, with a focus on their mechanisms of action, experimental evaluation, and a comparative analysis of their performance. We will use the lesser-characterized compound, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, as a starting point to explore the broader class of oxazole-containing kinase inhibitors. For a robust comparison, we will examine well-established kinase inhibitors, including the oxazole-containing drug Dasatinib, alongside other prominent inhibitors like Sunitinib and Lapatinib. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the complexities of kinase inhibitor research.

Mechanism of Action: How Kinase Inhibitors Work

Kinase inhibitors primarily function by blocking the activity of protein kinases, thereby disrupting the signaling pathways that drive disease progression.[6] The majority of these inhibitors target the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins.[7] They are broadly classified into two main types based on their binding mode to the kinase domain.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" state ("DFG-in").[8][9] They are competitive with ATP and directly block its binding.[6] Lapatinib is an example of a Type I inhibitor.[10]

  • Type II Inhibitors: In contrast, Type II inhibitors bind to the inactive conformation of the kinase, where the "DFG" motif is in the "out" state ("DFG-out").[8][9] This binding mode not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, often leading to higher selectivity.[8] Dasatinib and Sunitinib are examples of Type II inhibitors.[11][12]

The ability of an inhibitor to target the active or inactive conformation of a kinase has significant implications for its efficacy and selectivity profile.

Featured Kinase Inhibitors

For this guide, we will compare the following kinase inhibitors:

  • This compound: A less-characterized oxazole-containing compound. Due to the lack of specific biological data, it will serve as a representative of the vast chemical space of potential oxazole-based inhibitors.

  • Dasatinib: An FDA-approved oxazole-containing drug that is a potent multi-targeted kinase inhibitor.[13][14] It primarily targets the BCR-ABL fusion protein and the SRC family of kinases.[15]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and c-KIT, playing a crucial role in inhibiting tumor angiogenesis and cell proliferation.[12][16]

  • Lapatinib: A dual inhibitor of EGFR (HER1) and HER2 tyrosine kinases, primarily used in the treatment of HER2-positive breast cancer.[17][18]

Experimental Evaluation of Kinase Inhibitors

The characterization of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Biochemical Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] A common and robust method is the radiometric assay, which is considered the gold standard.[19][20]

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., for Abl Kinase)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., Abl kinase)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound, Dasatinib) dissolved in DMSO

  • ATP solution

  • 96-well filter plates (e.g., phosphocellulose or streptavidin-coated)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant kinase

    • Peptide substrate

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto the filter plate.

  • Washing: Wash the filter plates extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: The use of [γ-³³P]ATP provides a direct and highly sensitive measure of substrate phosphorylation, minimizing false positives that can occur with indirect assay formats.[20]

  • ATP Concentration at Km: Performing the assay at an ATP concentration close to the Km value ensures that the IC50 value is a good approximation of the inhibitor's binding affinity (Ki) for ATP-competitive inhibitors.

  • Linear Reaction Range: Ensuring the reaction is in the linear range is crucial for accurate determination of enzyme activity and inhibition.

In Vitro Cellular Assays

Cellular assays are essential to confirm that the inhibitor can effectively target the kinase within a biological context and to assess its impact on cell signaling and viability.[21]

Experimental Protocol: Western Blotting for Phospho-Protein Levels

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated target protein. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein to confirm equal protein loading.

Comparative Data of Kinase Inhibitors

The following table summarizes the key characteristics of the featured kinase inhibitors. Data for well-characterized inhibitors are derived from published literature.

FeatureThis compoundDasatinibSunitinibLapatinib
Scaffold OxazoleOxazoleIndolinoneQuinazoline
Inhibition Type Putative Type I or IIType IIType IIType I
Primary Targets UnknownBCR-ABL, SRC family kinases, c-KIT, PDGFRβ[15]VEGFRs, PDGFRs, c-KIT, FLT3, RET[12][22]EGFR (HER1), HER2[17][18]
IC50 (Representative) Not availableBCR-ABL: <1 nMVEGFR2: 9 nMEGFR: 10.8 nM, HER2: 9.8 nM
Therapeutic Use Not applicableChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[14]Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST)[12]HER2-positive Breast Cancer[18]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT PI3K->AKT PI3K->AKT AKT->Transcription BCR_ABL BCR-ABL (Cytoplasmic Kinase) BCR_ABL->RAS BCR_ABL->PI3K SRC SRC SRC->PI3K Lapatinib Lapatinib Lapatinib->RTK Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Prep Compound Dilution Reaction_Setup Kinase Reaction Setup Compound_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Radiometric Detection Incubation->Detection IC50 IC50 Determination Detection->IC50 Cell_Treatment Cell Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot Analysis Phospho-protein Analysis Western_Blot->Analysis

Caption: A flowchart of the experimental workflow for kinase inhibitor evaluation.

Conclusion

The oxazole scaffold is a valuable component in the design of potent and selective kinase inhibitors. While compounds like this compound represent the vast unexplored chemical space, established drugs such as Dasatinib demonstrate the clinical success of oxazole-containing kinase inhibitors. A thorough understanding of the different mechanisms of kinase inhibition, coupled with robust in vitro and cellular assays, is paramount for the successful development of novel therapeutics. This guide has provided a framework for understanding and evaluating oxazole-based kinase inhibitors, offering insights that can aid researchers in their quest for more effective and targeted cancer therapies.

References

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • Roskoski, R. Jr. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Karaman, M. W., & Gray, N. S. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 582(2), 279-286. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Singh, M., & Kumar, A. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]

  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual kinase inhibitor for metastatic breast cancer. Clinical Therapeutics, 30(8), 1426-1447. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Retrieved from [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

  • Breastcancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2018). Overview of Current Type I/II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 4(3), 547–553. Retrieved from [Link]

  • Aparicio-Gallego, G., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215-2224. Retrieved from [Link]

  • StatPearls. (n.d.). Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Deeks, E. D., & Keating, G. M. (2006). Sunitinib. Drugs, 66(17), 2255-2266. Retrieved from [Link]

  • Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(8), 1664-1673. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing oxazole. Retrieved from [Link]

  • MedlinePlus. (2025, February 15). Dasatinib. Retrieved from [Link]

  • Candi, E., et al. (2009). Lapatinib for Advanced or Metastatic Breast Cancer. Clinical Cancer Research, 15(23), 7192-7197. Retrieved from [Link]

  • YouTube. (2025, January 29). 16 Medicine of the week: Sunitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Sunitinib's mechanism of action. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Phenyloxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the phenyloxazole core has emerged as a promising pharmacophore. This guide provides an in-depth comparative analysis of the cytotoxic properties of substituted phenyloxazole carboxylates, delving into their synthesis, mechanism of action, and structure-activity relationships (SAR). The experimental data presented herein is intended to serve as a valuable resource for the rational design of next-generation cytotoxic agents.

Introduction: The Therapeutic Potential of the Phenyloxazole Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] Phenyloxazole derivatives, in particular, have garnered significant attention for their potent anticancer properties.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to optimize cytotoxic activity and selectivity against cancer cells. This guide will focus on a specific class of these compounds: substituted phenyloxazole carboxylates, and systematically evaluate how different functional groups impact their ability to induce cancer cell death.

Synthesis of Substituted Phenyloxazole Carboxylates

The synthesis of the phenyloxazole carboxylate core can be achieved through several established synthetic routes. A common and effective method involves the reaction of an α-bromoacetophenone with an appropriate amide, followed by cyclization. Variations in the starting materials allow for the introduction of diverse substituents on both the phenyl and oxazole rings.

One illustrative synthetic approach to generate 2,5-disubstituted oxazole-4-carboxylates involves the ring closure of N,1,1-tricarbonylated propargylamines. This reaction can be initiated by butyllithium, where cyclization occurs between the ethynyl and carbamoyl groups.[4] Alternative methods, such as cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes, provide an efficient route to 2,5-disubstituted oxazoles under mild conditions.[5] These synthetic strategies offer the flexibility to generate a library of analogs for comprehensive structure-activity relationship studies.

Mechanism of Action: Unraveling the Cytotoxic Effects

The cytotoxic effects of many substituted phenyloxazole carboxylates are attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption triggers a cascade of events leading to cell cycle arrest and ultimately, apoptosis.

Inhibition of Tubulin Polymerization

Several studies have demonstrated that certain 5-phenyloxazole-2-carboxylic acid derivatives bind to the colchicine-binding site on β-tubulin.[6] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[6] This sustained arrest ultimately triggers the intrinsic apoptotic pathway.

cluster_0 Phenyloxazole Carboxylate Action cluster_1 Downstream Cellular Effects Phenyloxazole Phenyloxazole Tubulin α/β-Tubulin Heterodimers Phenyloxazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Dynamic Instability) Phenyloxazole->Microtubules Inhibition Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disrupted Disrupted Microtubule Dynamics G2M G2/M Phase Arrest Disrupted->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by phenyloxazole carboxylates.

Induction of Apoptosis Signaling Pathway

The sustained G2/M arrest induced by tubulin polymerization inhibitors triggers the intrinsic apoptotic pathway, also known as the mitochondrial pathway.[7] This process is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.

Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[3][9]

Furthermore, some oxazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, a key survival pathway that is often hyperactivated in cancer.[9][10] Inhibition of this pathway can further sensitize cancer cells to apoptosis.

cluster_0 Apoptosis Induction Phenyloxazole Phenyloxazole Derivative PI3K PI3K/AKT Pathway Phenyloxazole->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Phenyloxazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Phenyloxazole->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by phenyloxazole derivatives.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic potency of substituted phenyloxazole carboxylates is highly dependent on the nature and position of the substituents on the aromatic rings. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is a standard metric for comparing the cytotoxicity of different compounds.[11]

Comparative Cytotoxicity Data

The following tables summarize the IC50 values of a series of N,5-diphenyloxazole-2-carboxamides against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 1: Cytotoxicity (IC50, µM) of N,5-diphenyloxazole-2-carboxamide Derivatives

CompoundR1R2HeLaA549HepG2
6 HH>50>50>50
7 4-FH15.318.220.1
9 4-OCH34-F0.781.081.27
ABT751 *--2.53.13.5
Reference compound

Data synthesized from a study on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors.[6]

Another study on a methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15 ) demonstrated broad-spectrum anticancer activity against a panel of 60 human cancer cell lines.

Table 2: Cytotoxicity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15)

Cancer TypeAverage GI50 (µM)
Leukemia4.8
Non-Small Cell Lung5.6
Colon5.2
CNS5.9
Melanoma5.1
Ovarian5.5
Renal6.1
Prostate5.7
Breast5.3

GI50 is the concentration for 50% growth inhibition. Data from a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.[5]

Structure-Activity Relationship (SAR) Analysis

From the compiled data, several key structure-activity relationships can be deduced:

  • Substitution on the N-phenyl Ring: The presence and nature of substituents on the N-phenyl ring of the carboxamide moiety significantly influence cytotoxicity. Unsubstituted compound 6 was inactive, while the introduction of a fluorine atom at the 4-position (compound 7 ) conferred moderate activity.[6]

  • Combined Substitutions: The most potent compound, 9 , featured a methoxy group at the 4-position of the N-phenyl ring and a fluorine atom at the 4-position of the 5-phenyl ring. This suggests a synergistic effect of these substitutions, leading to a dramatic increase in cytotoxicity with IC50 values in the sub-micromolar range.[6]

  • The Sulfonyl Group: The presence of a benzylsulfonyl group at the 5-position of the oxazole ring, as seen in compound 15 , results in broad and potent cytotoxic activity across a wide range of cancer cell lines.[5] This indicates that a bulky, electron-withdrawing group at this position is favorable for activity.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are essential. The following are detailed protocols for two commonly used colorimetric assays for determining cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining method that relies on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on paper towels and allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Analyze the data as described in step 6 of the MTT assay protocol.

Conclusion and Future Perspectives

Substituted phenyloxazole carboxylates represent a promising class of cytotoxic agents with significant potential for development as anticancer drugs. Their mechanism of action, primarily through the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy. The structure-activity relationship studies highlighted in this guide demonstrate that the cytotoxic potency of these compounds can be rationally optimized through targeted chemical modifications.

The comparative data presented herein provides a valuable starting point for researchers in the field. Future efforts should focus on synthesizing novel derivatives with improved potency, selectivity for cancer cells over normal cells, and favorable pharmacokinetic properties. Further elucidation of the specific signaling pathways modulated by these compounds will also be crucial for understanding their complete mechanism of action and for identifying potential biomarkers for patient stratification. The continued exploration of the phenyloxazole scaffold is a promising avenue in the ongoing search for more effective and less toxic cancer therapies.

References

  • Demydchuk, B., Kachaeva, M., Pilyo, S., Zyabrev, V., Velihina, Y., & Brovarets, V. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Chen, J., Wang, J., Lin, L., Li, L., Wu, J., & Xu, W. (2018). Novel 2-phenyloxypyrimidine derivative induces apoptosis and autophagy via inhibiting PI3K pathway and activating MAPK/ERK signaling in hepatocellular carcinoma cells. Cell Death & Disease, 9(1), 1-14. [Link]

  • Gali-Muhtasib, H., Ocker, M., Kuester, D., Krueger, S., El-Hajj, Z., & Diestel, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Methods and findings in experimental and clinical pharmacology, 34(2), 81-90. [Link]

  • Kaur, R., & Kumar, R. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-22. [Link]

  • Zhao, D., Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 39, 127968. [Link]

  • Al-Tel, T. H. (2011). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Molecules, 16(6), 4647-4657. [Link]

  • Dixon, D. J., & Matheau-Raven, D. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of organic chemistry, 87(19), 12498-12505. [Link]

  • Katayama, K. (2023). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 24(23), 16905. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • ChemistryViews. (2023, May 26). 1,3-Oxazoles as Anticancer Compounds. [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • Kim, J. S., Lee, J. H., Jeong, S. Y., Lee, M. S., & Park, S. H. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International journal of molecular sciences, 19(11), 3469. [Link]

  • Gür, B., Zengin, G., & Ak, S. (2023). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. Chemistry & Biodiversity, 20(4), e202201170. [Link]

  • Singh, A., & Kumar, A. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Zhang, Y., Li, Y., Zhao, D., Liu, Y., & Zhang, J. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 39, 127968. [Link]

  • Szychowski, K. A., Gmiński, J., & Wesołowska, O. (2017). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Postepy higieny i medycyny doswiadczalnej, 71, 1039-1048. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-phase strategy for elucidating and validating the mechanism of action (MoA) for the novel small molecule, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate. For the purpose of this guide, we will refer to the compound as "Oxazole Cpd-1." The framework presented herein is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust, self-validating methodologies.

This guide outlines a four-phase validation workflow, designed to first identify the direct molecular target(s) of Oxazole Cpd-1, then confirm this engagement in a cellular context, elucidate the downstream pathway effects, and finally, compare its functional impact against established alternatives.

Phase 1: Unbiased Target Identification & Hypothesis Generation

The foundational step in MoA validation is to identify the direct binding partners of Oxazole Cpd-1 without preconceived bias. Phenotype-based discovery, while powerful, necessitates a subsequent, often complex, target deconvolution effort[3]. We will therefore begin with a target-first approach using advanced chemical proteomics to survey the landscape of potential protein interactors directly from the native cellular environment.

Core Technique: Competitive Chemical Proteomics

Competitive chemical proteomics is a powerful method for identifying the protein targets of a small molecule[4]. It involves the test compound (Oxazole Cpd-1) competing with a broad-spectrum, immobilized ligand for binding to proteins in a cell lysate. Proteins that are bound by the test compound will no longer bind to the affinity matrix and will be depleted from the pulldown. This depletion can be quantified by mass spectrometry.

Kinobeads Assay: Given that structurally related molecules have been linked to kinases, a kinobeads-based assay is a logical starting point[1][2]. Kinobeads are composed of multiple, non-selective kinase inhibitors immobilized on a solid support, which together can affinity-enrich a large portion of the human kinome from a cell lysate[5][6][7]. This technique is ideal for profiling kinase inhibitors and can reveal unexpected targets or off-targets[5][8].

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1: Kinobeads Competitive Profiling Workflow.", fontsize=10, fontname="Arial"]; enddot

  • Cell Lysate Preparation:

    • Culture a panel of relevant cell lines (e.g., K-562, COLO-205, MV-4-11) to maximize kinome coverage[6].

    • Harvest cells and prepare native cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration using a BCA assay.

  • Competition Assay:

    • Aliquot the cell lysate. For each aliquot, add Oxazole Cpd-1 at varying concentrations (e.g., 0.01, 0.1, 1, 10 µM) or a DMSO vehicle control.

    • Incubate for 1 hour at 4°C to allow Oxazole Cpd-1 to bind to its targets.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to the lysates and incubate for an additional hour at 4°C to capture kinases not bound by Oxazole Cpd-1[6].

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • Use label-free quantification (LFQ) to compare the abundance of each identified protein across the different Oxazole Cpd-1 concentrations and the DMSO control[6].

  • Data Analysis:

    • Proteins whose abundance on the beads decreases in a dose-dependent manner with increasing concentrations of Oxazole Cpd-1 are considered high-confidence binding targets.

    • Calculate apparent dissociation constants (Kd app) for each identified target[6].

Phase 2: Orthogonal Validation of Direct Target Engagement

The list of putative targets from Phase 1 must be validated through orthogonal methods to confirm direct binding. This phase is critical for distinguishing true targets from artifacts and involves both biochemical and cellular assays[9][10].

Biochemical Confirmation

Biochemical assays using purified, recombinant proteins provide a clean system to measure the direct interaction between a compound and its putative target, allowing for precise determination of binding affinity or inhibitory potency[9][11].

Assuming a kinase target, e.g., CDK2, was identified in Phase 1.

  • Reagents: Obtain high-purity recombinant human CDK2/Cyclin E1 complex and a suitable substrate peptide (e.g., a fragment of Histone H1).

  • Assay Setup:

    • In a 384-well plate, serially dilute Oxazole Cpd-1 to create a concentration gradient (e.g., from 100 µM to 1 nM). Include a known CDK2 inhibitor (e.g., Roscovitine) as a positive control and DMSO as a vehicle control.

    • Add the CDK2/Cyclin E1 enzyme to each well.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or TR-FRET immunoassays.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the Oxazole Cpd-1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Cellular Target Engagement

Confirming that a compound binds its target within the complex environment of a living cell is a crucial step in MoA validation[12][13]. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[14][15][16].

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 2: Cellular Thermal Shift Assay (CETSA) Workflow.", fontsize=10, fontname="Arial"]; enddot

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one that endogenously expresses the target protein).

    • Treat cells with a high concentration of Oxazole Cpd-1 (e.g., 10-20x the biochemical IC50) or DMSO for 1-2 hours[17].

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[18].

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles[18].

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins[18].

  • Analysis by Western Blot:

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

    • Normalize the protein concentration of all samples[19].

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein[20]. Also probe for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the DMSO and Oxazole Cpd-1 treated samples.

    • Plot the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the Oxazole Cpd-1-treated sample indicates target stabilization and thus, direct cellular engagement.

Phase 3: Delineating Downstream Pathway Modulation

Once direct target engagement is confirmed, the next logical step is to understand the downstream cellular consequences. This involves examining changes in signaling pathways and global gene expression that result from the target's modulation by Oxazole Cpd-1.

Pathway Activity Analysis

If the target is a kinase or another signaling protein, Western blotting can be used to assess the phosphorylation status or abundance of its known downstream substrates.

  • Cell Treatment: Treat cells with a dose-range of Oxazole Cpd-1 for various time points (e.g., 1, 6, 24 hours).

  • Lysate Preparation: Prepare whole-cell lysates using a buffer that preserves post-translational modifications[21].

  • Western Blotting: Perform Western blot analysis as described previously (Protocol 2.2).

  • Antibody Probing:

    • Use a panel of antibodies specific to the target and its key downstream effectors. For a CDK2 target, this would include antibodies for phospho-Rb (Ser807/811), total Rb, and cell cycle proteins like Cyclin A.

    • Always include a loading control (e.g., β-actin).

  • Analysis: A dose- and time-dependent decrease in the phosphorylation of a known substrate following treatment with Oxazole Cpd-1 provides strong evidence of functional target inhibition in the relevant pathway.

Global Transcriptomic Profiling

Gene expression profiling provides an unbiased, genome-wide view of the cellular response to a compound. The resulting gene expression signature can reveal affected biological pathways and can be compared to signatures of other compounds to draw connections to known mechanisms of action[4][22][23][24].

  • Sample Preparation: Treat a relevant cell line with Oxazole Cpd-1 (at its cellular EC50) and a DMSO control for a suitable time point (e.g., 6 or 24 hours).

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome and quantify gene expression.

    • Identify differentially expressed genes (DEGs) between the Oxazole Cpd-1 and DMSO-treated groups.

    • Perform pathway enrichment analysis (e.g., using GO, KEGG, or GSEA) on the list of DEGs to identify the biological processes and signaling pathways that are significantly perturbed by the compound. This can confirm expected pathway modulation and reveal novel effects[25].

Phase 4: Comparative Analysis and Phenotypic Correlation

The final phase of MoA validation involves benchmarking Oxazole Cpd-1 against other known modulators of the identified target/pathway and correlating the molecular mechanism with a functional cellular outcome.

Head-to-Head Comparison with Known Inhibitors

Objectively comparing the performance of Oxazole Cpd-1 with established drugs targeting the same protein provides crucial context for its potency, selectivity, and potential advantages[26].

Methodology:

  • Select one or two well-characterized inhibitors of the validated target (e.g., Roscovitine or Dinaciclib for CDK2).

  • Perform key assays from Phases 2 and 3 (e.g., in vitro kinase assay, cellular viability assay) in a side-by-side comparison with Oxazole Cpd-1.

  • This direct comparison allows for a robust assessment of relative potency and efficacy.

Cellular Phenotype Assays

The ultimate validation is linking the molecular MoA to a relevant cellular phenotype. For an anticancer agent targeting a cell cycle kinase like CDK2, a cell proliferation or viability assay is essential.

  • Cell Plating: Seed a panel of cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Oxazole Cpd-1, a known CDK2 inhibitor, and a non-targeting control compound.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    • Correlate the GI50 values with the target engagement potency (cellular EC50 from CETSA). A strong correlation provides compelling evidence that the compound's anti-proliferative effect is driven by the on-target MoA.

Data Summary & Comparison

All quantitative data should be summarized in clear, comparative tables to facilitate interpretation and decision-making.

Table 1: Summary of Target Engagement and Potency

Compound Target Biochemical IC50 (nM) Cellular EC50 (CETSA Shift, µM)
Oxazole Cpd-1 CDK2 [Experimental Value] [Experimental Value]
Roscovitine (Comparator) CDK2 400 15

| Dinaciclib (Comparator) | CDK2 | 1 | 0.05 |

Table 2: Comparative Cellular Activity

Compound Cell Line (e.g., MCF-7) GI50 (µM) Cell Line (e.g., HCT116) GI50 (µM)
Oxazole Cpd-1 [Experimental Value] [Experimental Value]
Roscovitine (Comparator) 16.5 20.1

| Dinaciclib (Comparator) | 0.005 | 0.003 |

Conclusion

References

  • Gorbovoy, V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Kumari, A., & Kumar, A. (2019). Gene Expression Profiling and its Practice in Drug Development. PMC - NIH. Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC - NIH. Available at: [Link]

  • Klaeger, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Liu, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. Available at: [Link]

  • MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

  • Scott, J.S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]

  • Módos, D., et al. (2021). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Frontiers in Genetics. Available at: [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC - NIH. Available at: [Link]

  • Taki, K., & Tantiwong, P. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • Broad Institute. (n.d.). Gene expression as a drug discovery tool. Broad Institute. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Nomura, D. K., et al. (2014). Determining target engagement in living systems. PMC - NIH. Available at: [Link]

  • MDPI. (2016). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Editorial: Novel compounds from chemistry to druggable candidates. ResearchGate. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Student Theses. Available at: [Link]

  • PubMed. (1982). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... ResearchGate. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • MDPI. (2020). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Ukrainica Bioorganica Acta. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. JNAS. Available at: [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. Available at: [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

  • AAPS J. (2012). Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. Springer. Available at: [Link]

  • YouTube. (2023). How can we use RNA sequencing to figure out how a drug works? YouTube. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • PubMed Central. (2023). Identification of novel inhibitors for SARS-CoV-2 as therapeutic options using machine learning-based virtual screening, molecular docking and MD simulation. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to a Comparative In Vivo Efficacy Analysis of Novel Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is both an art and a science. The oxazole ring is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for the in vivo evaluation of a specific class of these compounds: Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate and its analogs.

While extensive in vitro studies have highlighted the potential of various oxazole derivatives against a multitude of cancer cell lines, the true test of their therapeutic viability lies in their performance within a living system.[3][4] This document will not only present a comparative analysis of hypothetical analogs but will also delve into the causality behind the necessary experimental choices, providing a robust, self-validating system for your research endeavors.

The Therapeutic Promise of the Oxazole Scaffold

The oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1] Its structural and electronic properties make it a versatile scaffold for interacting with various biological targets. Research has shown that oxazole derivatives can exert their anticancer effects through diverse mechanisms of action, including:

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[1]

  • Protein Kinase Inhibition: Targeting key enzymes in signaling pathways that are often dysregulated in cancer, thereby controlling cell growth, proliferation, and survival.[1][5]

  • STAT3 and G-quadruplex Targeting: Inhibiting transcription factors and secondary nucleic acid structures that play crucial roles in tumor progression and metastasis.[1][5]

The core structure of this compound presents several opportunities for analog development. Modifications to the dichlorophenyl ring, the ethyl ester, and substitutions at other positions on the oxazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

A Strategic Roadmap for In Vivo Evaluation

A rigorous in vivo assessment is paramount to bridge the gap between promising in vitro data and a successful preclinical candidate. The following experimental workflow provides a comprehensive approach to evaluating the efficacy and safety of novel this compound analogs.

in_vivo_workflow cluster_preclinical In Vivo Evaluation Pipeline PK_studies Pharmacokinetic (PK) Studies Tox_studies Toxicity Profiling PK_studies->Tox_studies Determine MTD Efficacy_studies Xenograft Efficacy Models Tox_studies->Efficacy_studies Establish Safe Dosing Data_analysis Data Analysis & Candidate Selection Efficacy_studies->Data_analysis Comparative Efficacy Data

Caption: A streamlined workflow for the in vivo evaluation of novel therapeutic compounds.

Experimental Protocols

CDX models are a foundational tool in preclinical oncology research, providing a means to assess the anti-tumor activity of novel compounds in a living organism.[6][7][8]

  • Objective: To determine the in vivo anti-tumor efficacy of this compound analogs.

  • Methodology:

    • Cell Line Selection: Choose human cancer cell lines that have shown high sensitivity to the test compounds in in vitro assays. For example, if the compounds were potent against a lung cancer cell line like A549 in vitro, this would be a logical choice for the in vivo model.

    • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor cells.

    • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of the test analogs). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their physicochemical properties.

    • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting efficacy and toxicity data.[9]

  • Objective: To determine the key pharmacokinetic parameters of the lead analogs.

  • Methodology:

    • Animal Model: Use a relevant rodent species (e.g., rats or mice).

    • Dosing: Administer a single dose of the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral).

    • Sample Collection: Collect blood samples at multiple time points post-administration.

    • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

    • Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Assessing the safety profile of a new chemical entity is a non-negotiable aspect of drug development.

  • Objective: To identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

  • Methodology:

    • Acute Toxicity: Administer escalating single doses of the compound to groups of rodents and observe for signs of toxicity and mortality over a 14-day period.

    • Sub-chronic Toxicity: Administer repeated doses of the compound over a longer period (e.g., 28 days) at dose levels below the acute toxic dose.

    • Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Terminal Analysis: At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and conduct histopathological examination of major organs.

Hypothetical Comparative Analysis of Analogs

To illustrate the application of the above protocols, the following table presents a hypothetical comparative dataset for three analogs of this compound.

Analog Modification In Vivo Efficacy (TGI %) Key PK Parameter (Oral Bioavailability) Toxicity Finding (MTD)
Parent Compound -45%20%100 mg/kg
Analog A Fluoro-substitution on the phenyl ring65%45%150 mg/kg
Analog B Methyl ester replacement of the ethyl ester50%15%100 mg/kg
Analog C Addition of a sulfonyl group75%30%75 mg/kg

From this hypothetical data, Analog A emerges as a promising lead candidate. It demonstrates significantly improved tumor growth inhibition and oral bioavailability compared to the parent compound, along with a better safety profile (higher MTD). While Analog C shows the highest efficacy, its lower MTD suggests a narrower therapeutic window, warranting further investigation into its toxicity profile.

Potential Signaling Pathway

Based on the known mechanisms of action for oxazole derivatives, a plausible signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Oxazole Analog Analog->Akt Inhibition

Caption: A hypothetical signaling pathway targeted by the oxazole analogs.

Conclusion

The development of novel anticancer agents based on the this compound scaffold holds considerable promise. However, the successful translation of in vitro findings into clinically relevant candidates is contingent on a systematic and rigorous in vivo evaluation. The experimental framework and comparative analysis presented in this guide offer a comprehensive roadmap for researchers in this field. By understanding the causality behind each experimental step and adhering to a self-validating workflow, drug development professionals can confidently identify and advance the most promising analogs towards clinical development.

References

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available at: [Link]

  • Identifying novel therapeutic agents using xenograft models of pediatric cancer - PMC. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. Available at: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Available at: [Link]

  • Heterocycles in Drugs and Drug Discovery - ResearchGate. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer | Asian Journal of Chemistry. Available at: [Link]

  • Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring - PubMed. Available at: [Link]

  • Cell Line-Derived Xenograft (CDX) Models | Melior Discovery. Available at: [Link]

  • Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold - PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives - Indian Academy of Sciences. Available at: [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PubMed Central. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. Available at: [Link]

  • Xenograft Mouse Models | Ichor Life Sciences. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC - NIH. Available at: [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed. Available at: [Link]

  • Cancer Models - Charles River Laboratories. Available at: [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a novel investigational compound belonging to this class. While related oxazole structures have shown promise as inhibitors of key oncological targets like tubulin and cyclin-dependent kinases (CDKs), their potential for off-target interactions remains a critical area of investigation.[1][3]

Unintended interactions with biological targets, known as off-target effects or cross-reactivity, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug discovery pipeline.

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will delineate a logical, tiered experimental strategy, compare its hypothetical performance against relevant benchmarks, and provide detailed, field-proven protocols. The objective is to build a self-validating data package that clearly defines the compound's selectivity and informs its future development.

Establishing a Primary Target Hypothesis

Given the lack of published data for this specific molecule, our investigation begins by formulating a target hypothesis based on the established activities of structurally similar compounds. Molecular docking studies on 5-sulfonyl-1,3-oxazole-4-carboxylates have suggested potential interactions with both the colchicine binding site of tubulin and the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) .[1] Both are validated anticancer targets. Tubulin is essential for microtubule dynamics and mitosis, while CDK2 is a key regulator of cell cycle progression.[5][6]

For the purpose of this guide, we will hypothesize CDK2 as the primary target of this compound, while also assessing activity against tubulin as a plausible and significant secondary target. This dual-target consideration is crucial, as hitting multiple nodes in a cancer pathway can sometimes be beneficial, but must be understood and controlled. As a benchmark for comparison, we will use Roscovitine , a well-characterized purine-based inhibitor of CDKs.

Designing a Phased Cross-Reactivity Screening Cascade

A tiered approach to selectivity profiling is the most resource-efficient strategy. It allows for broad, early-stage hazard identification before committing to more intensive, focused studies.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cellular & Functional Impact cluster_3 Outcome A Test Compound: Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate C Primary Target Assay (e.g., CDK2/Cyclin A) A->C D Broad Kinase Panel (e.g., KinomeScan, ~480 kinases) A->D E Safety Pharmacology Panel (e.g., SafetyScreen47) A->E B Benchmark Compound: Roscovitine B->C F Determine IC50 values for primary target and significant off-targets (>50% inhibition in Phase 1) C->F C->F Potency D->F D->F Selectivity E->F E->F Safety Hits J hERG Liability Assessment (Patch Clamp Assay) E->J E->J Cardiotoxicity Risk G Secondary / Orthogonal Assays (e.g., Cell-Based Tubulin Polymerization) F->G F->G Mechanism Confirmation H Cellular Target Engagement (e.g., NanoBRET™) F->H I Functional Assays (e.g., Cell Cycle Arrest, Apoptosis) G->I K Comprehensive Selectivity Profile (Therapeutic Window Assessment) H->K I->K J->K

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: Rationale for Broad Panel Selection

The initial screen is designed to cast a wide net to identify potential liabilities early.

  • Primary Target Assay (CDK2/Cyclin A): This confirms the hypothesized on-target activity and establishes a baseline potency (IC50) value.

  • Broad Kinase Panel: As the compound is a putative kinase inhibitor, assessing its activity against a large portion of the human kinome is essential.[7] Many kinases share structural homology in the ATP-binding pocket, making cross-reactivity a common challenge.[8] We will utilize a comprehensive panel, such as the Eurofins Discovery KINOMEscan™, which covers over 480 kinases.

  • Safety Pharmacology Panel: This screen assesses activity against a panel of targets known to be implicated in adverse drug reactions.[9] A standard panel like the SafetyScreen47 covers key GPCRs, ion channels, and transporters.[9] Of particular importance within this panel is the hERG (human Ether-a-go-go-Related Gene) potassium channel. Inhibition of the hERG channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and its assessment is a regulatory necessity.[10][11]

Comparative Data Analysis: Potency and Selectivity

Following Phase 1 and 2 screening, the generated data allows for a direct comparison of the investigational compound against the benchmark. The results are typically expressed as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a target by 50%.[2] A lower IC50 value indicates higher potency.

Table 1: Hypothetical Activity Profile against Primary Target and Key Kinase Off-Targets

TargetThis compound (IC50, nM)Roscovitine (IC50, nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50) for Test Compound
CDK2/Cyclin A 85 150 1.0
CDK1/Cyclin B2,50040029.4
CDK5/p2595020011.2
CDK9/Cyclin T>10,000600>117
Aurora Kinase A8,500>10,000100
VEGFR2>10,000>10,000>117
PIM17,8009,00091.8

Data is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical dataset, the test compound shows good potency against the primary target, CDK2. Critically, it displays a favorable selectivity profile against other closely related CDKs, with a >10-fold selectivity over CDK1 and CDK5. A high selectivity ratio is desirable as it suggests a lower likelihood of side effects mediated by these off-targets. Roscovitine, as expected, shows broader activity across the CDK family.

Table 2: Hypothetical Results from Safety Pharmacology Panel (Selected Targets)

TargetThis compound (% Inhibition @ 10 µM)Roscovitine (% Inhibition @ 10 µM)
hERG (Ion Channel) 48% <10%
5-HT2B (GPCR)15%25%
M1 (Muscarinic GPCR)<10%<10%
Dopamine Transporter<5%12%
Tubulin Polymerization65% <5%

Data is hypothetical and for illustrative purposes only.

Interpretation: The safety panel reveals two potential flags for our test compound. The moderate inhibition of the hERG channel (48% at a high concentration of 10 µM) necessitates immediate follow-up with a more sensitive electrophysiology-based patch-clamp assay to determine a precise IC50.[12] Additionally, the significant inhibition of tubulin polymerization confirms our initial hypothesis that this is a plausible secondary target. This dual activity could be therapeutically relevant but requires further characterization to understand the functional consequences.

Key Experimental Protocols

To ensure data integrity, all assays must be conducted with rigorous adherence to validated protocols. Below are outlines for two critical assays in this workflow.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for CDK2

This assay is a competitive binding format that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. It is a robust, high-throughput method for determining binding affinity.[13]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the GST-tagged CDK2 kinase. An Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When both are bound, Fluorescence Resonance Energy Transfer (FRET) occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer for the ATP site, disrupting FRET in a dose-dependent manner.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of CDK2/Cyclin A and Eu-anti-GST antibody in the kinase buffer. The final concentration in the well should be 5 nM kinase and 2 nM antibody.

  • Tracer Preparation: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer in the kinase buffer. The final concentration should be at the tracer's pre-determined Kd value.

  • Reagent Addition:

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Tubulin Polymerization Assay

This high-content imaging assay visually assesses the impact of the compound on the microtubule network within cells, providing functional confirmation of biochemical findings.[14]

Principle: Cells are treated with the compound, then fixed and stained for α-tubulin (a primary component of microtubules) and DNA (to identify the nucleus). An automated microscope images the cells, and image analysis software quantifies changes in the microtubule network integrity.

Step-by-Step Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a known tubulin inhibitor like paclitaxel or colchicine as a control) for a relevant time period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with warm Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Fix the cells with 4% formaldehyde in DPBS for 20 minutes at room temperature.

    • Wash twice with DPBS.

    • Permeabilize the cells with 0.1% Triton X-100 in DPBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 3% BSA in DPBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., rat anti-α-tubulin) overnight at 4°C.

    • Wash three times with DPBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rat) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells three times with DPBS and add imaging buffer. Acquire images using a high-content imaging system, capturing both the tubulin (e.g., 488 nm channel) and nuclear (e.g., 405 nm channel) signals.

  • Image Analysis: Use an appropriate image analysis algorithm to quantify microtubule network characteristics, such as fiber length, branching, and overall texture. Compare the dose-dependent effects of the test compound to the controls to determine its effect (stabilizing vs. destabilizing) and potency (EC50).

Visualizing the Biological Context: CDK2 in the Cell Cycle

Understanding the role of the primary target is essential for interpreting cross-reactivity data. CDK2, in complex with Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition and S phase progression in the cell cycle. Inhibiting CDK2 is intended to cause cell cycle arrest and prevent cancer cell proliferation.

G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters E2F->S promotes transcription CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S promotes entry CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S promotes progression Inhibitor Ethyl 5-(2,3-dichlorophenyl) oxazole-4-carboxylate Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity profile of a novel compound, this compound. Based on the activities of related structures, we established a working hypothesis that CDK2 is its primary target, warranting a focused investigation against the kinome and a broad safety panel.

Our hypothetical data illustrates a compound with promising on-target potency and good kinase selectivity. However, it also highlights potential liabilities—hERG inhibition and dual activity on tubulin—that must be addressed. The key takeaway for any drug development professional is that a cross-reactivity profile is not a simple pass/fail metric. It is a complex dataset that, when interpreted correctly, provides a roadmap for lead optimization, predicts potential clinical hurdles, and ultimately guides the development of safer, more effective medicines. The next steps for this compound would be to validate the hERG finding with gold-standard electrophysiology and to further explore the functional consequences of dual CDK2/tubulin inhibition in relevant cancer models.

References

  • Yung-Chi C., Prusoff W.H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem. Pharmacol., 22:3099–3108. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(1), 103-114. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2017). Development of Safe Drugs: The hERG Challenge. Medicinal research reviews, 37(3), 495–519. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 299-303. [Link]

  • Schenone, S., Brullo, C., & Musumeci, F. (2017). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals, 10(2), 43. [Link]

  • Risinger, A. L., Riffle, S. M., Lopus, M., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The open biochemistry journal, 8, 1–9. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2021). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. RSC Advances, 11(42), 26233-26247. [Link]

  • Bearne, S. L. (2021). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Molecules, 26(21), 6432. [Link]

  • D'Alba, F., Amato, R., & Parrino, B. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Eldehna, W. M., Al-Warhi, T., & Abou-Seri, S. M. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275817. [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • Hordiyenko, O. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(23), 7205. [Link]

  • Pelago Bioscience. (2023). Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Brovarets, V. S., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1, 3-11. [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Nguyen, T. L., et al. (2014). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(14), 5966–5977. [Link]

  • Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 237-251. [Link]

  • Dahl, G., & Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 493-507. [Link]

  • El-Naggar, M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical & Pharmaceutical Bulletin, 69(1), 58-71. [Link]

  • Crumb, W. J. Jr. (2023). Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment. Frontiers in Physiology, 14, 1144211. [Link]

  • Kamal, A., et al. (2015). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Current Cancer Drug Targets, 15(6), 486-506. [Link]

  • BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Takeda, K., & Ichijo, H. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(5), 579-581. [Link]

  • Brown, J. B., & Wobst, H. J. (2023). Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. Journal of Medicinal Chemistry, 66(18), 12513–12521. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • El-Wakil, M. H., et al. (2024). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. Bioorganic Chemistry, 146, 107226. [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Molecules, 28(8), 3505. [Link]

  • Eurofins Panlabs. (2013). Eurofins Panlabs Safety Screening Webinar. [Link]

  • Risinger, A. L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-9. [Link]

  • Valdivia-Granda, W. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 19. [Link]

  • Zhang, J., et al. (2015). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Scientific Reports, 5, 13656. [Link]

  • El-Naggar, M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 69(1), 58-71. [Link]

  • Zhong, H., et al. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. International Journal of Molecular Sciences, 24(1), 589. [Link]

  • Kumar, N., & Hendriks, B. S. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Cai, C., et al. (2021). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology, 34(10), 2137–2149. [Link]

  • Gomaa, M. S., et al. (2022). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Molecules, 27(19), 6610. [Link]

  • Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

Sources

A-101: A Comparative Benchmarking Guide for Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Oxazole Carboxylate

In the landscape of contemporary drug discovery, the oxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide focuses on a novel entity, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (hereafter referred to as A-101), a compound of significant interest due to its unique substitution pattern. While extensive biological data for A-101 is not yet publicly available, the known therapeutic applications of structurally related oxazole derivatives suggest promising potential in the realms of oncology and anti-inflammatory medicine.

The purpose of this document is to provide a comprehensive framework for the preclinical benchmarking of A-101. We will propose a series of robust, industry-standard assays to compare its hypothetical efficacy and mechanism of action against well-established therapeutic agents: Paclitaxel , a cornerstone of chemotherapy, and Celecoxib , a selective COX-2 inhibitor. This guide is intended for researchers and drug development professionals, offering a detailed roadmap for the systematic evaluation of this and other novel chemical entities.

The Benchmarks: Paclitaxel and Celecoxib

Paclitaxel: The Microtubule Stabilizer

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, which are critical components of the cellular cytoskeleton involved in cell division.[1][2] By preventing the natural process of microtubule disassembly, Paclitaxel arrests the cell cycle at the G2/M phase, ultimately leading to apoptosis or programmed cell death.[2][3][4] Its well-defined mechanism of action and broad clinical use make it an ideal benchmark for evaluating the potential anti-proliferative and cytotoxic effects of A-101.

Celecoxib: The Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[5][9] By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7] This makes it a suitable benchmark for assessing the potential anti-inflammatory activity of A-101.

In Vitro Benchmarking: A Step-by-Step Experimental Framework

To objectively assess the therapeutic potential of A-101, a series of head-to-head in vitro assays are proposed. These experiments are designed to provide quantitative data on the compound's cytotoxic, cell cycle-modifying, and anti-inflammatory properties.

Anticancer Activity Assessment

The initial step in evaluating the anticancer potential of A-101 is to determine its cytotoxic effect on cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[10][11][12][13][14]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of A-101, Paclitaxel (positive control), and a vehicle control (e.g., DMSO). Treat the cells with these compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

To understand the mechanism behind A-101's potential cytotoxicity, it is crucial to investigate its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose.[15][16][17]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with A-101 and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the fixed cells with RNase A to remove RNA and then stain with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

To confirm if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is employed.[18][19][20][21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[18]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with A-101 and Paclitaxel at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Anti-inflammatory Activity Assessment

To evaluate the anti-inflammatory potential of A-101, a direct measure of its ability to inhibit the COX-2 enzyme is necessary. A fluorometric or colorimetric inhibitor screening kit can be used for this purpose.[22][23][24][25][26]

Experimental Protocol: COX-2 Inhibition Assay

  • Reagent Preparation: Prepare the necessary reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of A-101, Celecoxib (positive control), and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: After a specific incubation period, measure the fluorescence intensity, which is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Hypothetical Data Presentation

The following tables illustrate how the experimental data for A-101 could be presented in comparison to the benchmark drugs.

Table 1: Cytotoxicity of A-101 and Paclitaxel against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
A-101 MCF-7Hypothetical Value
A549Hypothetical Value
Paclitaxel MCF-7Known Value
A549Known Value

Table 2: Effect of A-101 and Paclitaxel on Cell Cycle Distribution in A549 Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control Hypothetical ValueHypothetical ValueHypothetical Value
A-101 (IC50) Hypothetical ValueHypothetical ValueHypothetical Value
Paclitaxel (IC50) Known EffectKnown EffectKnown Effect

Table 3: Apoptotic Effect of A-101 and Paclitaxel on A549 Cells

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control Hypothetical ValueHypothetical Value
A-101 (IC50) Hypothetical ValueHypothetical Value
Paclitaxel (IC50) Known EffectKnown Effect

Table 4: In Vitro COX-2 Inhibitory Activity

CompoundIC50 (µM)
A-101 Hypothetical Value
Celecoxib Known Value

Visualizing the Workflow and Potential Mechanisms

To further clarify the experimental design and potential biological pathways involved, the following diagrams are provided.

G cluster_0 Anticancer Screening Workflow cluster_1 Anti-inflammatory Screening Workflow A1 Cell Culture (MCF-7, A549) A2 MTT Assay (Cytotoxicity) A1->A2 A3 Cell Cycle Analysis (Flow Cytometry) A1->A3 A4 Apoptosis Assay (Annexin V/PI) A1->A4 A5 IC50 Determination A2->A5 A6 Mechanism of Action A3->A6 A4->A6 B1 Recombinant COX-2 Enzyme B2 Inhibitor Screening Assay (Fluorometric) B1->B2 B3 IC50 Determination B2->B3

Caption: High-level experimental workflows for anticancer and anti-inflammatory screening.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule A101_cancer A-101 (Hypothesized) A101_cancer->Microtubule Microtubule->M Arrest

Caption: Hypothesized mechanism of action for A-101 in cancer cells, benchmarked against Paclitaxel.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits A101_inflam A-101 (Hypothesized) A101_inflam->COX2 Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of A-101 via COX-2 inhibition.

Discussion and Future Directions

The proposed experimental framework provides a solid foundation for the initial characterization of this compound (A-101). The hypothetical data, if realized, would suggest that A-101 possesses dual anticancer and anti-inflammatory properties.

A potent cytotoxic effect with a corresponding G2/M phase arrest and induction of apoptosis would position A-101 as a promising candidate for further oncology research, potentially acting through a mechanism similar to Paclitaxel. Simultaneously, significant COX-2 inhibition would indicate its potential as a novel anti-inflammatory agent.

Following these in vitro studies, the next logical steps would involve in vivo efficacy testing in relevant animal models. For anticancer evaluation, xenograft mouse models would be appropriate to assess tumor growth inhibition.[27][28][29][30][31] For anti-inflammatory assessment, rodent models of induced inflammation, such as carrageenan-induced paw edema, would be utilized to determine in vivo efficacy.[32][33][34][35][36]

References

  • Agency for Toxic Substances and Disease Registry. Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]

  • Gao, Y. et al. (2016). In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. [Link]

  • Gurumurthy, C. B. et al. (2025). In vivo cancer modeling using mouse models. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • Jayanthi, G. et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. In vivo evaluations of anti-inflammatory performance in rat model. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • National Cancer Institute. Antitumor Efficacy Testing in Rodents. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]

  • Wikipedia. Celecoxib. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Patsnap Synapse. What is the mechanism of Paclitaxel?. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • ResearchGate. In vivo anticancer efficacy and mouse body weight changes over time.... [Link]

  • Kim, K. H. & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. [Link]

  • Patel, M. et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Jiao, J. et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • YouTube. Cell Cycle Analysis By Flow Cytometry. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • National Center for Biotechnology Information. Paclitaxel. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ResearchGate. In vivo anticancer efficacy of 83. (A) Female nude (nu/nu) BALB/c mice.... [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • Semantic Scholar. Taxol (paclitaxel): mechanisms of action. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a compound for which specific, comprehensive hazard data is not widely published. In the absence of a dedicated Safety Data Sheet (SDS), this guide provides essential safety protocols and operational plans based on a conservative assessment of its structural components: the dichlorinated phenyl group and the oxazole core.

The dichlorophenyl moiety, in particular, warrants significant caution. Halogenated aromatic compounds are known for potential toxicity, skin irritation, and persistence, necessitating robust handling procedures to minimize any risk of exposure.[1][2][3][4] This guide is therefore built on the principle of treating the compound with the caution required for its most potentially hazardous structural elements.

Core Directive: Personal Protective Equipment (PPE) Protocol

The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The required level of PPE is dictated by the specific task and the associated risk of exposure, such as splashes or aerosol generation.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, standard nitrile gloves, a lab coat, and closed-toe shoes.For handling small quantities (<1g) in a certified chemical fume hood where the risk of splashing is minimal.[5]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile), and closed-toe shoes.Recommended for weighing larger quantities, preparing solutions, performing transfers, or any operation with the potential for splashing or aerosolization (e.g., vortexing, sonicating).[5]
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor/acid gas cartridges, a chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical-resistant boots.For responding to significant spills or uncontrolled releases outside of a primary engineering control like a fume hood.[5][6]
Detailed PPE Specifications
  • Eye and Face Protection:

    • Rationale: Protects against accidental splashes of solutions or contact with airborne solid particles. The oxazole and dichlorophenyl functional groups suggest a potential for irritation.[7][8][9]

    • Specification: Safety glasses must meet ANSI Z87.1 standards. For splash risks, tight-fitting chemical goggles are required. A full-face shield should be worn over goggles during bulk transfers.[10]

  • Hand Protection:

    • Rationale: Prevents dermal absorption, a common exposure route for halogenated aromatic compounds.[11]

    • Specification: Nitrile gloves are the minimum requirement for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check manufacturer-specific glove compatibility charts. Double-gloving is recommended when handling stock solutions.[10]

  • Skin and Body Protection:

    • Rationale: A lab coat provides a primary barrier against incidental contact. A chemical-resistant apron is crucial for protecting against spills of solutions containing the compound.

    • Specification: A flame-resistant lab coat is standard. Aprons should be made of polyethylene-coated polypropylene or a similar chemically impervious material.[6][12]

  • Respiratory Protection:

    • Rationale: While the compound is likely a solid at room temperature, weighing and transfer operations can generate fine dust that can be inhaled.[13] All handling of the solid compound must be performed within an engineering control to prevent inhalation.

    • Specification: All work with the solid compound must be conducted in a certified chemical fume hood.[14][15] If engineering controls fail or a large spill occurs, a NIOSH-approved respirator with appropriate cartridges is necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity. The following steps outline the process from preparation to immediate post-handling cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination a Verify Fume Hood Certification & Airflow b Don Appropriate PPE (Splash Potential Level) a->b c Prepare All Glassware, Reagents & Waste Containers b->c d Tare Balance with Weighing Paper/Boat c->d e Carefully Transfer Solid Compound to Balance d->e f Record Weight & Transfer Compound to Reaction Vessel e->f g Add Solvent & Proceed with Intended Reaction f->g h Segregate Waste: - Contaminated Solids - Halogenated Liquid g->h i Decontaminate Surfaces with Appropriate Solvent (e.g., Ethanol) h->i j Remove PPE in Correct Order (Gloves Last) i->j k Wash Hands Thoroughly j->k

Caption: Workflow for handling this compound.

Procedural Breakdown
  • Engineering Controls: All manipulations of the solid compound or its concentrated solutions must occur within a certified chemical fume hood to contain dust and vapors.[14][15]

  • Weighing and Transfer:

    • Use a microbalance within the fume hood or a dedicated balance enclosure.

    • Utilize anti-static weigh boats or paper to prevent dispersal of the fine powder.

    • When adding solvents, do so slowly and aim the stream at the side of the vessel to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood where the compound was handled.

    • Rinse all contaminated glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol), and pour the rinsate into the designated halogenated liquid waste container.

Logistical Plan: Spill and Disposal Management

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If you are trained to handle chemical spills, don the appropriate emergency-level PPE.

  • Containment & Cleanup (Solid Spill):

    • Do NOT use a dry brush or create dust.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[1]

    • Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with a cloth soaked in a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan

As a halogenated aromatic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste.[1][3]

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound.

    • Halogenated Liquid Waste: All solutions containing the compound and solvent rinses of contaminated glassware.

  • Compliance: All waste disposal must adhere to institutional guidelines as well as local, state, and federal regulations (e.g., EPA, DEP).[1] Never dispose of this chemical down the drain or in regular trash.

By implementing these comprehensive PPE, handling, and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • BLDpharm. Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate. (n.d.).
  • New Jersey Department of Health. (n.d.). DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Dichlorophenylphosphine.
  • Santa Cruz Biotechnology, Inc. (2025). Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.
  • ECETOC. (n.d.). Occupational Exposure Limits for Hydrocarbon Solvents.
  • Apollo Scientific. (2023). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
  • Spagnoli, G., et al. (2022).
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 4-Imidazolecarboxylate.
  • Shaul, N. J., et al. (2015). Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins. PubMed Central.
  • University of Minnesota. (n.d.). Halogenated Anesthetic Gasses - Fact Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3036, 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021.
  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CPAChem. (2020). Safety data sheet.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6294, P,P'-ddd.
  • Chembase.cn. (2025). 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
  • ABL Technology. (n.d.). This compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.